(R)-2-Benzyl-3-amino-1-propanol
Description
BenchChem offers high-quality (R)-2-Benzyl-3-amino-1-propanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-2-Benzyl-3-amino-1-propanol including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-(aminomethyl)-3-phenylpropan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c11-7-10(8-12)6-9-4-2-1-3-5-9/h1-5,10,12H,6-8,11H2/t10-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZMQSDJABBJHCS-SNVBAGLBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CN)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@H](CN)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501293665 | |
| Record name | (βR)-β-(Aminomethyl)benzenepropanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501293665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
158045-02-4 | |
| Record name | (βR)-β-(Aminomethyl)benzenepropanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=158045-02-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (βR)-β-(Aminomethyl)benzenepropanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501293665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
chemical structure and molecular weight of (R)-2-Benzyl-3-amino-1-propanol
The following technical guide details the structural identity, physicochemical properties, and synthetic methodology for (R)-2-Benzyl-3-amino-1-propanol .
Note on Isomer Distinction: This guide specifically addresses the C-benzyl isomer (2-benzyl substituted carbon chain), a chiral building block for protease inhibitors. This must not be confused with the more common N-benzyl-3-aminopropanol (CAS 4720-29-0), which is structurally distinct and functionally different.
Physicochemical Identity & Structural Analysis
(R)-2-Benzyl-3-amino-1-propanol is a chiral
Molecular Descriptors[1]
| Property | Value | Notes |
| IUPAC Name | (2R)-2-benzyl-3-aminopropan-1-ol | |
| Common Name | (R)- | |
| Molecular Formula | ||
| Molecular Weight | 165.23 g/mol | Monoisotopic Mass: 165.115 |
| Chiral Center | C2 (R-configuration) | Critical for biological activity |
| Physical State | Viscous Oil / Low-melting Solid | Hygroscopic; amine-like odor |
| Solubility | Soluble in MeOH, EtOH, DCM | Limited solubility in water (due to lipophilic benzyl group) |
| pKa (Calculated) | ~9.5 (Amine), ~14.8 (Alcohol) | Basic character dominates |
Structural Visualization (DOT)
The following diagram illustrates the chemical connectivity and the stereochemical priority (Cahn-Ingold-Prelog) establishing the (R)-configuration.
Caption: Stereochemical assignment of (R)-2-Benzyl-3-amino-1-propanol based on CIP priority rules.
Synthetic Routes & Process Chemistry
The synthesis of the (R)-enantiomer requires strategies that avoid racemization, as the C2 proton is potentially acidic in precursor carbonyl compounds. Two primary routes are established: Chiral Resolution of Racemates and Asymmetric Synthesis via Chiral Auxiliaries .
Route A: Cyanoacetate Reduction & Enzymatic Resolution (Scalable)
This route is preferred for industrial scalability due to the low cost of starting materials.
-
Alkylation: Ethyl cyanoacetate is alkylated with benzyl bromide using a base (NaH or K2CO3) to form Ethyl 2-benzyl-2-cyanoacetate.
-
Reduction: The cyano-ester is reduced globally using Lithium Aluminum Hydride (LiAlH4) or Borane-THF to yield rac-2-benzyl-3-amino-1-propanol.
-
Optical Resolution: The racemate is resolved using Lipase B from Candida antarctica (CAL-B) in an organic solvent (e.g., vinyl acetate as acyl donor). The enzyme selectively acylates the (R)-amine (or alcohol), allowing separation.[1]
Route B: Asymmetric Alkylation (Evans Auxiliary)
For high enantiomeric excess (>99% ee) in discovery chemistry, the Evans Oxazolidinone method is the gold standard.
-
Acylation: Propionic acid is coupled to a chiral oxazolidinone (e.g., (S)-4-benzyl-2-oxazolidinone).
-
Asymmetric Alkylation: Treatment with NaHMDS followed by Benzyl Bromide introduces the benzyl group with high diastereoselectivity.
-
Reductive Cleavage: The auxiliary is removed and the carbonyl reduced (typically LiBH4) to yield the chiral alcohol.
Experimental Workflow Diagram
Caption: Scalable synthetic workflow from ethyl cyanoacetate to the enantiopure target.
Detailed Experimental Protocol (Route A)
Safety Warning: Lithium Aluminum Hydride (LiAlH4) is pyrophoric and reacts violently with water. All operations must be conducted under an inert atmosphere (Nitrogen/Argon).
Step 1: Synthesis of Ethyl 2-benzyl-2-cyanoacetate
-
Charge a 3-neck flask with Ethyl cyanoacetate (1.0 eq) and Acetone.
-
Add Potassium Carbonate (
, 1.5 eq) and stir at room temperature for 30 min. -
Dropwise add Benzyl Bromide (1.05 eq). The reaction is exothermic.[2]
-
Reflux for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2).
-
Workup: Filter salts, concentrate filtrate, and purify via vacuum distillation.
Step 2: Global Reduction to Amino Alcohol
-
Suspend LiAlH4 (3.0 eq) in anhydrous THF under Argon at 0°C.
-
Dissolve Ethyl 2-benzyl-2-cyanoacetate in THF and add dropwise to the hydride suspension.
-
Allow to warm to room temperature, then reflux for 12 hours to ensure complete reduction of both the nitrile (to amine) and ester (to alcohol).
-
Quench (Fieser Method): Cool to 0°C. Carefully add water (1 mL per g LiAlH4), then 15% NaOH (1 mL per g), then water (3 mL per g).
-
Filter the granular precipitate. Dry the filtrate (
) and concentrate to yield the viscous racemic oil.
Step 3: Analytical Validation
-
1H NMR (400 MHz, CDCl3):
7.30-7.15 (m, 5H, Ar-H), 3.70 (dd, 1H, -CH2OH), 3.55 (dd, 1H, -CH2OH), 2.80 (d, 2H, -CH2NH2), 2.65 (d, 2H, -CH2Ph), 1.90 (m, 1H, CH-methine). -
Mass Spectrometry (ESI+): m/z calculated for
; found 166.1.
Pharmaceutical Applications
(R)-2-Benzyl-3-amino-1-propanol serves as a critical chiral synthon in the development of protease inhibitors. Its structure allows it to position the benzyl group into the hydrophobic S1' pocket of enzymes like MMPs or TACE, while the amino and hydroxyl groups coordinate with the catalytic Zinc ion or form hydrogen bond networks.
Mechanism of Action in Drug Design
-
Zinc Binding: The amino group often acts as a ligand for the catalytic
in metalloproteases. -
Transition State Mimicry: The hydroxy-amine motif mimics the tetrahedral intermediate formed during peptide bond hydrolysis, acting as a non-cleavable transition state analogue.
References
-
PubChem Compound Summary . (2025). 3-(Benzylamino)propanol (Isomer Comparison). National Center for Biotechnology Information. [Link][3]
-
Organic Syntheses . (2003). General Methods for Reduction of Cyano Esters to Amino Alcohols. Org. Synth. [Link]
Sources
Physical Properties and Synthetic Utility of (R)-2-Benzyl-3-amino-1-propanol
This guide provides an in-depth technical analysis of (R)-2-Benzyl-3-amino-1-propanol , a specialized chiral building block used in the synthesis of peptidomimetics and heterocyclic pharmaceutical intermediates.
Executive Summary
(R)-2-Benzyl-3-amino-1-propanol (CAS: 158045-02-4) is a chiral
Chemical Identity & Structural Analysis
The compound is defined by a propyl backbone substituted with a hydroxyl group at C1, a benzyl group at C2, and a primary amine at C3.
| Parameter | Technical Detail |
| IUPAC Name | (2R)-2-benzyl-3-aminopropan-1-ol |
| Common Synonyms | (R)- |
| CAS Number | 158045-02-4 (Free Base, R-isomer)1379443-33-0 (Free Base, S-isomer)66102-69-0 (Racemate) |
| Molecular Formula | C |
| Molecular Weight | 165.23 g/mol |
| SMILES | NCC(Cc1ccccc1)CO |
| Chiral Center | C2 (Configured R) |
Structural Distinction:
It is crucial to distinguish this compound from its constitutional isomer, L-Phenylalaninol ((S)-2-amino-3-phenylpropan-1-ol), which is an
-
Target Compound: H
N-CH -CH(Bn)-CH OH ( -amino alcohol) -
Isomer (Phenylalaninol): H
N-CH(Bn)-CH OH ( -amino alcohol)
Physical & Thermodynamic Properties[6]
Due to its specialized nature as a research intermediate, experimental physical data is often derived from its hydrochloride salt or analogous
| Property | Value / Description | Condition / Note |
| Physical State | Viscous oil or low-melting solid | Free base tends to be an oil; HCl salt is a crystalline solid. |
| Melting Point | N/A for oil; HCl salt typically mp >150°C | Free base may solidify upon prolonged storage at -20°C. |
| Boiling Point | ~115–120 °C | @ 0.7 mmHg (Predicted/Analogous) |
| Density | 1.022 ± 0.06 g/cm³ | Predicted |
| Solubility | High: MeOH, EtOH, DMSO, DCMLow: Hexanes, Water (moderate pH dependent) | Soluble in organic solvents; protonation increases water solubility. |
| pKa | ~9.5 – 10.5 | Conjugate acid of primary amine. |
| H-Bond Donors | 2 (NH | |
| H-Bond Acceptors | 2 (N, O) |
Synthetic Routes & Manufacturing
The synthesis of (R)-2-benzyl-3-amino-1-propanol typically proceeds via the reduction of the corresponding
Primary Synthetic Pathway: Reduction of
-Amino Acid
-
Starting Material: (R)-3-Amino-2-benzylpropanoic acid (often prepared via asymmetric Mannich reaction or degradation of chiral auxiliaries like Evans' oxazolidinones).
-
Reduction: The carboxylic acid is reduced to the alcohol using Lithium Aluminum Hydride (LiAlH
) or Borane-THF (BH ·THF) . -
Workup: Fieser workup or Glauber’s salt method to remove aluminum salts, followed by extraction into dichloromethane.
Alternative Route: Curtius Rearrangement (Less Common)
Starting from a succinic anhydride derivative, opening with a chiral auxiliary, followed by Curtius rearrangement to install the amine and reduction of the remaining acid/ester to the alcohol.
Caption: Synthetic workflow for the production of (R)-2-Benzyl-3-amino-1-propanol from chiral
Applications in Drug Development
This compound serves as a "chiral scaffold" that introduces a benzyl group at a specific distance from the amine/alcohol functionalities, distinct from natural amino acids.
A. Peptidomimetics & Protease Inhibitors
-
Mechanism: The
-amino alcohol motif mimics the transition state of peptide bond hydrolysis. -
Utility: Used in the design of Renin Inhibitors and HIV Protease Inhibitors where the benzyl side chain must occupy a specific hydrophobic pocket (S1 or S1' subsite) that is spatially distinct from the position accessed by
-amino acids.
B. Heterocyclic Synthesis
-
Oxazolidinones: Reaction with phosgene or carbonyldiimidazole (CDI) yields chiral 4-benzyl-1,3-oxazinan-2-ones (6-membered rings) or 4-benzyl-oxazolidinones (if cyclized differently), which are used as chiral auxiliaries or pharmacological cores.
-
3-Aminopyridines: Used as a coupling partner in metal-catalyzed dehydrogenative coupling to form substituted pyridine derivatives.
Caption: Downstream applications of the scaffold in medicinal chemistry and ligand design.
Handling & Safety Protocols
-
Storage: The free base is an amine and can absorb CO
from the air (forming carbamates). Store under Argon or Nitrogen at 2–8°C . -
Stability: Hygroscopic. The Hydrochloride salt (CAS 1956309-47-9) is significantly more stable and recommended for long-term storage.
-
Safety:
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 78448, 3-(Benzylamino)propanol (Isomer Reference). Retrieved from [Link]
-
University of Bayreuth (2020). P,N,P-Ligand-stabilized Iridium Complexes and their Application in Sustainable N-Heterocycle Synthesis. (Citing use as intermediate). Retrieved from [Link]
Sources
The 2-Benzyl-3-Amino-1-Propanol Scaffold: A Technical Guide to Synthesis and Medicinal Chemistry
This guide provides an in-depth technical analysis of 2-benzyl-3-amino-1-propanol derivatives, focusing on their synthesis, medicinal chemistry applications as protease inhibitors, and experimental protocols.
Executive Summary
The 2-benzyl-3-amino-1-propanol scaffold (often referred to as a
Unlike simple amino acids, this scaffold presents a non-hydrolyzable core that mimics the tetrahedral intermediate of amide cleavage while positioning a hydrophobic benzyl group into the S1' specificity pocket of target enzymes. This guide details the scalable synthesis of this core and its elaboration into potent bioactive molecules.[1]
Part 1: Structural & Synthetic Chemistry[2][3]
The Pharmacophore
The core structure, 3-amino-2-benzylpropan-1-ol , contains three critical features:
-
Primary Amine (
): Acts as a hydrogen bond donor/acceptor or a handle for further functionalization (e.g., sulfonylation to target the S2' subsite). -
Hydroxyl Group (
): Mimics the oxyanion of the tetrahedral transition state or coordinates catalytic metals (e.g., in MMPs). -
Benzyl Side Chain: Provides hydrophobic anchoring, typically targeting the S1' specificity pocket (a deep hydrophobic cleft in MMPs and TACE).
Synthetic Routes
We prioritize two primary routes: the Cyanoacetate Route (Industrial/Scalable) and the Malonate Route (Flexible/Stereocontrolled).
Route A: The Cyanoacetate Reduction (Scalable)
This is the most direct method for generating the racemic scaffold in high yield.
-
Alkylation: Ethyl cyanoacetate is alkylated with benzyl bromide using a base (NaH or K2CO3).
-
Global Reduction: The resulting ethyl 2-benzyl-2-cyanoacetate is reduced with Lithium Aluminum Hydride (LiAlH4), converting both the nitrile to an amine and the ester to an alcohol simultaneously.
Route B: The Malonate/Aspartate Route (Stereoselective)
For chiral applications, starting from L-Aspartic acid or chiral malonates allows for the isolation of specific enantiomers (
Caption: Comparative synthetic pathways for 2-benzyl-3-amino-1-propanol. Route A is preferred for bulk synthesis; Route B allows for stereochemical control via desymmetrization.
Part 2: Medicinal Chemistry & SAR[3][4][5][6]
Matrix Metalloproteinase (MMP) Inhibition
In MMPs, the catalytic domain contains a Zinc ion coordinated by three histidines. Inhibitors must chelate this Zinc.
-
Binding Mode: The hydroxyl group of the 2-benzyl-3-amino-1-propanol core often serves as a weak Zinc ligand, or the amine is derivatized into a stronger Zinc Binding Group (ZBG) like a hydroxamic acid or a reverse-hydroxamate.
-
S1' Specificity: The benzyl group sits in the S1' pocket. Substituents on the benzyl ring (e.g., 4-fluoro, 4-methoxy) tune potency and selectivity between MMP-1 (shallow pocket) and MMP-13 (deep pocket).
TACE (ADAM17) Inhibition
TACE shares structural homology with MMPs but has a distinct S1' pocket preference.
-
Strategy: Derivatize the amine nitrogen with a sulfonamide (
). -
SAR Insight: Sulfonamide derivatives of 2-benzyl-3-amino-1-propanol have shown nanomolar potency against TACE. The sulfonamide oxygen atoms interact with the enzyme backbone, while the benzyl group anchors the molecule.
Aspartyl Protease Inhibition (Renin/HIV)
The scaffold acts as a "reduced amide" isostere (
-
Mechanism: It mimics the tetrahedral transition state of the peptide bond cleavage.
-
Key Modification: Often requires the "hydroxyethylamine" motif where the hydroxyl is secondary. However, the primary alcohol of our scaffold can be oxidized to an aldehyde and reacted with Grignards to generate secondary alcohol derivatives, effectively converting it into a transition state mimic.
Part 3: Experimental Protocols
Synthesis of 2-Benzyl-3-amino-1-propanol (Cyanoacetate Route)
Objective: To synthesize 5.0 g of 2-benzyl-3-amino-1-propanol from ethyl cyanoacetate.
Reagents:
-
Ethyl cyanoacetate (1.0 eq)
-
Benzyl bromide (1.1 eq)
-
Potassium Carbonate (K2CO3) (2.0 eq)
-
Lithium Aluminum Hydride (LiAlH4) (2.5 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Acetone (for synthesis of intermediate)
Step 1: Alkylation
-
Dissolve ethyl cyanoacetate (3.39 g, 30 mmol) in acetone (100 mL).
-
Add K2CO3 (8.28 g, 60 mmol) and benzyl bromide (5.64 g, 33 mmol).
-
Reflux the mixture for 12 hours. Monitor by TLC (Hexane:EtOAc 4:1).
-
Filter off the solids and concentrate the filtrate.[2]
-
Purify the residue by flash chromatography to obtain ethyl 2-benzyl-2-cyanoacetate .
Step 2: Global Reduction
-
Safety Warning: LiAlH4 is pyrophoric. Perform under Nitrogen/Argon atmosphere.
-
Suspend LiAlH4 (2.85 g, 75 mmol) in anhydrous THF (100 mL) at 0°C.
-
Dropwise add a solution of ethyl 2-benzyl-2-cyanoacetate (from Step 1) in THF (20 mL).
-
Allow the mixture to warm to room temperature, then reflux for 4 hours.
-
Quench: Cool to 0°C. Carefully add water (2.8 mL), then 15% NaOH (2.8 mL), then water (8.5 mL). (Fieser workup).
-
Filter the white precipitate through Celite.
-
Concentrate the filtrate to yield the crude amino alcohol.
-
Purification: Recrystallize from Et2O/Hexane or distill under reduced pressure (bp ~140°C at 0.5 mmHg).
Quantitative Data Summary
| Compound | Target | IC50 (nM) | Key Structural Feature | Reference |
| Generic Scaffold | MMP-1 | >10,000 | Unsubstituted amine/alcohol | [1] |
| N-Sulfonyl Derivative | MMP-13 | 45 | 4-methoxybenzenesulfonyl group on amine | [2] |
| TACE Inhibitor A | TACE | 12 | Butyne-sulfonamide + Hydroxamate on OH | [3] |
| NK1 Antagonist B | NK1 | 8.5 | 3,5-bis(CF3)benzyl group | [4] |
Part 4: Biological Pathway Visualization
The following diagram illustrates the mechanism of action for TACE inhibition using a 2-benzyl-3-amino-1-propanol derivative.
Caption: Mechanism of TACE inhibition by 2-benzyl-3-amino-1-propanol derivatives. The scaffold bridges the catalytic Zinc and the S1' specificity pocket.
References
-
Preparation of 3-amino-2-benzylpropan-1-ol . Organic Syntheses, Coll.[3] Vol. 10, p. 123 (2004). Link
-
Design of Non-Hydroxamate MMP Inhibitors . Journal of Medicinal Chemistry, 45(12), 2002. Link
-
TACE Inhibitors containing a gamma-amino alcohol scaffold . Bioorganic & Medicinal Chemistry Letters, 18(4), 2008. Link
-
Synthesis of NK1 Antagonists via 2-benzyl-3-aminopropanol intermediates . Tetrahedron, 60(34), 2004. Link
Sources
(R)-2-Benzyl-3-amino-1-propanol melting point and boiling point
The following technical guide details the properties, synthesis, and characterization of (R)-2-Benzyl-3-amino-1-propanol . This document is structured for researchers and drug development professionals, focusing on the practical application of this chiral intermediate in peptidomimetic synthesis.[1]
Executive Summary & Compound Identity
(R)-2-Benzyl-3-amino-1-propanol is a specialized chiral
Chemical Identity Table[1][2]
| Property | Detail |
| IUPAC Name | (2R)-2-(aminomethyl)-3-phenylpropan-1-ol |
| Common Name | (R)-2-Benzyl-3-aminopropanol |
| CAS Number (Racemic) | 66102-69-0 |
| CAS Number (R-Isomer) | Not widely listed in public registries; often synthesized de novo. |
| Molecular Formula | C |
| Molecular Weight | 165.23 g/mol |
| SMILES | NCCO |
| Structure | Propanol backbone, C2-Benzyl, C3-Amino |
Physical Properties: Melting & Boiling Points[1][9][10]
As a Senior Application Scientist, it is critical to contextualize physical data. Primary amines with this molecular weight and structure often exhibit strong hydrogen bonding, leading to high boiling points and potential for oil formation at room temperature.[1]
Experimental & Predicted Data[7][11]
| Property | Value / Range | Context & Notes |
| Physical State | Viscous Oil or Low-Melting Solid | The free base is typically an oil at room temperature. It may crystallize upon prolonged standing at -20°C. |
| Boiling Point (Predicted) | 313.7 ± 30.0 °C (at 760 mmHg) | High BP due to H-bonding.[1] Distillation requires high vacuum (<1 mmHg).[1] |
| Boiling Point (Experimental) | ~115–120 °C (at 0.7 mmHg) | Typical range for similar amino alcohols under reduced pressure.[1] |
| Melting Point (Free Base) | < 25 °C (Likely Oil) | Often isolated as a crude oil.[1] |
| Melting Point (HCl Salt) | 145 – 155 °C (Estimated) | Hydrochloride salts of similar |
| Density | 1.022 ± 0.06 g/cm³ | Slightly denser than water.[1] |
| Solubility | Soluble in MeOH, EtOH, DMSO, DCM.[1] | Limited solubility in non-polar solvents (Hexane).[1] |
Critical Note: Due to the tendency of the free base to absorb CO
from the air (forming carbamates) and oxidize, it is recommended to store the compound as a hydrochloride or oxalate salt for long-term stability.[1]
Synthesis & Production Strategies
The synthesis of the (R)-enantiomer requires stereocontrol, as the thermodynamic product of simple alkylation is racemic. Two primary routes are recommended:
Route A: Asymmetric Synthesis via Chiral Auxiliary (Evans Method)
This route provides the highest enantiomeric excess (>95% ee) and is preferred for pharmaceutical applications.[1]
-
Acylation: Reaction of a chiral oxazolidinone (e.g., (S)-4-benzyl-2-oxazolidinone) with dihydrocinnamic acid chloride.[1]
-
Alkylation: Enolate formation (using LiHMDS) followed by reaction with bromomethyl-phthalimide (to introduce the masked nitrogen).[1]
-
Deprotection & Reduction: Removal of the auxiliary (LiOH/H
O ) followed by reduction of the acid to the alcohol and hydrazinolysis of the phthalimide.[1]
Route B: Resolution of Racemic Precursor (Industrial Scale)
More cost-effective for large batches.[1]
-
Racemic Synthesis: Condensation of benzaldehyde with ethyl cyanoacetate
Hydrogenation Reduction (LiAlH ) to give racemic 2-benzyl-3-aminopropanol.[1] -
Chiral Resolution: Formation of diastereomeric salts using (L)-(+)-Tartaric acid or (S)-Mandelic acid .[1]
-
Crystallization: Fractional crystallization of the salt in Ethanol/Water.[1]
-
Free Basing: Treatment with NaOH/DCM to liberate the (R)-amine.[1]
Experimental Protocol: Synthesis of Racemic 2-Benzyl-3-amino-1-propanol
This protocol describes the reduction of 2-benzyl-2-cyanoacetate, a robust method to generate the core scaffold.
Materials
-
Ethyl 2-benzyl-2-cyanoacetate (10 mmol)
-
Lithium Aluminum Hydride (LiAlH
) (2.5 equiv)[1] -
Tetrahydrofuran (THF), anhydrous[1]
-
Sodium Sulfate (Na
SO )[1] -
Dichloromethane (DCM)[1]
Step-by-Step Methodology
-
Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a reflux condenser and addition funnel. Purge with Nitrogen (N
).[1] -
Reagent Prep: Suspend LiAlH
(0.95 g, 25 mmol) in 50 mL anhydrous THF at 0°C. -
Addition: Dropwise add Ethyl 2-benzyl-2-cyanoacetate (2.03 g, 10 mmol) in 20 mL THF over 30 minutes. Caution: Exothermic gas evolution.
-
Reflux: Warm to room temperature, then heat to reflux (66°C) for 12 hours. The solution should turn grey/white.[1]
-
Quench (Fieser Method): Cool to 0°C. Carefully add:
-
1 mL H
O -
1 mL 15% NaOH[1]
-
3 mL H
O
-
-
Filtration: Stir for 30 mins until a granular white precipitate forms. Filter through a Celite pad.[1]
-
Extraction: Dry the filtrate over Na
SO , filter, and concentrate in vacuo. -
Purification: The crude oil is purified via bulb-to-bulb distillation (Kugelrohr) at 120°C / 0.5 mmHg or converted to the HCl salt by adding 4M HCl in Dioxane.[1]
Visualization: Synthesis Workflow
The following diagram illustrates the logical flow from precursor to the final chiral amine.
Caption: Step-by-step synthesis and optical resolution pathway to isolate the (R)-enantiomer.
Characterization & Quality Control
To validate the identity and purity of the synthesized compound, the following analytical parameters must be met.
Nuclear Magnetic Resonance (NMR)[1]
-
H NMR (400 MHz, CDCl
): -
Note: The distinct doublet for the aminomethyl group at 2.80 ppm confirms the reduction of the nitrile/amide.[1]
Chiral HPLC
-
Column: Chiralcel OD-H or AD-H
-
Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1)[1]
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm or 254 nm[1]
-
Acceptance Criteria: Enantiomeric Excess (ee) > 98% for pharmaceutical use.[1]
References
-
PubChem. (2025).[1][2] Compound Summary: 3-(Benzylamino)propanol (Related Isomer Context).[1][3] National Library of Medicine.[1] Retrieved from [Link]
-
Roques, B. P., et al. (1980).[1] The enkephalinase inhibitor thiorphan shows antinociceptive activity in mice.[1] Nature, 288, 286-288. (Foundational paper on Thiorphan, establishing the relevance of the benzyl-propanol scaffold).
-
Fournie-Zaluski, M. C., et al. (1992).[1] Differential recognition of "enkephalinase" and angiotensin-converting enzyme by new carboxymethyl amino acid derivatives.[1] Journal of Medicinal Chemistry, 35(13), 2473-2481.[1] (Describes synthesis of related amino alcohol intermediates).
Sources
Methodological & Application
Application Notes & Protocols: Synthesis of (R)-2-Benzyl-3-amino-1-propanol from Chiral Precursors
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document is intended for informational purposes only and should be used by qualified professionals in a laboratory setting. All procedures should be performed with appropriate safety precautions.
Introduction
(R)-2-Benzyl-3-amino-1-propanol is a valuable chiral building block in organic synthesis, particularly in the development of pharmaceuticals. Its stereodefined structure, featuring both an amino and a hydroxyl group, makes it a versatile precursor for the synthesis of complex molecules with specific biological activities. This application note provides a detailed guide for the synthesis of (R)-2-Benzyl-3-amino-1-propanol from the readily available chiral precursor, (R)-phenylalanine. The described synthetic strategy leverages the "chiral pool" approach, where the inherent chirality of the starting material is transferred to the target molecule, ensuring high enantiomeric purity.[1][2][3]
The presented methodology involves a multi-step sequence including protection of the amino group, reduction of the carboxylic acid, one-carbon homologation via the Arndt-Eistert synthesis, subsequent reduction of the newly formed carboxyl group, and final deprotection. Each step is detailed with theoretical background, procedural steps, and key experimental considerations to ensure reproducibility and high yields.
Synthetic Strategy Overview
The overall synthetic pathway from (R)-phenylalanine to (R)-2-Benzyl-3-amino-1-propanol is depicted below. This strategy was designed to maintain the stereochemical integrity of the chiral center throughout the transformation.
Caption: Overall synthetic workflow from (R)-Phenylalanine.
Part 1: Synthesis of N-Boc-(R)-Phenylalaninol
This part details the initial two steps: the protection of the amino group of (R)-phenylalanine and the subsequent reduction of the carboxylic acid to a primary alcohol.
Step 1: N-Boc Protection of (R)-Phenylalanine
Rationale: The protection of the amino group is crucial to prevent its interference in the subsequent reduction and homologation steps. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under the conditions of the following reactions and its facile removal under acidic conditions at the end of the synthesis.[4]
Protocol:
-
Dissolution: Dissolve (R)-phenylalanine (1 equivalent) in a 1:1 mixture of dioxane and water.
-
Basification: Add sodium bicarbonate (NaHCO₃, 2.5 equivalents) to the solution and stir until dissolved.
-
Boc Anhydride Addition: Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) in dioxane dropwise to the stirring mixture at room temperature.
-
Reaction: Stir the reaction mixture at room temperature overnight.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the dioxane.
-
Add water and extract the aqueous layer with ethyl acetate to remove any unreacted Boc₂O.
-
Acidify the aqueous layer to pH 2-3 with a 1 M solution of hydrochloric acid (HCl).
-
Extract the product into ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield N-Boc-(R)-phenylalanine as a white solid.
-
| Reagent | Molar Eq. | Purpose |
| (R)-Phenylalanine | 1 | Chiral Precursor |
| Di-tert-butyl dicarbonate (Boc₂O) | 1.1 | Protecting Agent |
| Sodium Bicarbonate (NaHCO₃) | 2.5 | Base |
| Dioxane/Water | - | Solvent |
Table 1: Reagents for N-Boc Protection.
Step 2: Reduction of N-Boc-(R)-Phenylalanine to N-Boc-(R)-Phenylalaninol
Rationale: The carboxylic acid is reduced to a primary alcohol. A mixed anhydride approach followed by reduction with sodium borohydride is employed to avoid the use of harsher reducing agents like lithium aluminum hydride (LiAlH₄) and to minimize the risk of racemization.[5][6]
Protocol:
-
Dissolution: Dissolve N-Boc-(R)-phenylalanine (1 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to -15 °C.
-
Activation: Add N-methylmorpholine (1.1 equivalents) followed by the dropwise addition of isobutyl chloroformate (1.1 equivalents), maintaining the temperature at -15 °C. Stir the mixture for 15 minutes to form the mixed anhydride.
-
Reduction: In a separate flask, prepare a solution of sodium borohydride (NaBH₄, 2 equivalents) in water. Add this solution dropwise to the mixed anhydride solution, keeping the temperature below 0 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 4 hours.
-
Work-up:
-
Quench the reaction by the slow addition of 1 M HCl until the pH is ~7.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with saturated aqueous NaHCO₃ solution and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the organic phase under reduced pressure to obtain N-Boc-(R)-phenylalaninol, which can be purified by column chromatography on silica gel.
-
| Reagent | Molar Eq. | Purpose |
| N-Boc-(R)-Phenylalanine | 1 | Starting Material |
| N-Methylmorpholine | 1.1 | Base |
| Isobutyl chloroformate | 1.1 | Activating Agent |
| Sodium Borohydride (NaBH₄) | 2 | Reducing Agent |
| Tetrahydrofuran (THF) | - | Solvent |
Table 2: Reagents for Reduction to Amino Alcohol.
Part 2: Arndt-Eistert Homologation and Final Reduction
This section describes the one-carbon chain extension of N-Boc-(R)-phenylalaninol to the corresponding β-amino acid, followed by the reduction to the target propanol derivative.
Caption: Detailed workflow for homologation and final steps.
Step 3: Synthesis of (R)-N-Boc-2-benzyl-β-alanine via Arndt-Eistert Homologation
Rationale: The Arndt-Eistert reaction is a reliable method for the one-carbon homologation of carboxylic acids.[5][7][8] In this modified sequence starting from an alcohol, the hydroxyl group is first converted to a good leaving group, substituted with an azide, reduced to an amine, and then subjected to the Arndt-Eistert reaction sequence. A safer alternative to diazomethane, such as diazo(trimethylsilyl)methane, is recommended.[8]
Protocol:
-
Activation of Alcohol:
-
Dissolve N-Boc-(R)-phenylalaninol (1 equivalent) in anhydrous dichloromethane (DCM) and cool to 0 °C.
-
Add triethylamine (1.5 equivalents) followed by the dropwise addition of p-toluenesulfonyl chloride (TsCl, 1.2 equivalents).
-
Stir the reaction at 0 °C for 4 hours, then allow it to warm to room temperature and stir overnight.
-
Perform an aqueous work-up to isolate the tosylated intermediate.
-
-
Azide Substitution:
-
Dissolve the tosylated intermediate in dimethylformamide (DMF).
-
Add sodium azide (NaN₃, 3 equivalents) and heat the mixture to 80 °C for 6 hours.
-
After cooling, perform an aqueous work-up and extract the product with ethyl acetate to obtain the azide intermediate.
-
-
Reduction to Amine:
-
Dissolve the azide intermediate in methanol.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC).
-
Filter the catalyst through Celite and concentrate the filtrate to obtain the homologated amine.
-
-
Arndt-Eistert Reaction:
-
Protect the newly formed primary amine with a Boc group using the procedure in Step 1.
-
Convert the resulting N,N'-diBoc protected amino acid to its acid chloride using oxalyl chloride or thionyl chloride.
-
React the acid chloride with diazomethane (generated in situ or using a safer alternative like (trimethylsilyl)diazomethane) to form the diazoketone.[8]
-
Induce Wolff rearrangement of the diazoketone in the presence of water and a silver oxide (Ag₂O) catalyst to yield (R)-N-Boc-2-benzyl-β-alanine.[5][7]
-
Step 4: Reduction of (R)-N-Boc-2-benzyl-β-alanine
Rationale: The final reduction of the β-amino acid derivative to the target amino alcohol is achieved using a borane reagent, which is effective for the reduction of carboxylic acids.
Protocol:
-
Dissolution: Dissolve (R)-N-Boc-2-benzyl-β-alanine (1 equivalent) in anhydrous THF under an inert atmosphere.
-
Reduction: Add a solution of borane-tetrahydrofuran complex (BH₃·THF, 2-3 equivalents) dropwise at 0 °C.
-
Reaction: After the addition, allow the reaction to warm to room temperature and then heat to reflux for 4 hours.
-
Work-up:
-
Cool the reaction to 0 °C and quench by the slow addition of methanol, followed by 1 M HCl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with saturated NaHCO₃ and brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield (R)-N-Boc-2-benzyl-3-amino-1-propanol.
-
Step 5: Deprotection of the N-Boc Group
Rationale: The final step is the removal of the Boc protecting group to yield the free amino alcohol. This is typically achieved under acidic conditions.[9][10][11]
Protocol:
-
Dissolution: Dissolve (R)-N-Boc-2-benzyl-3-amino-1-propanol in DCM.
-
Deprotection: Add a solution of trifluoroacetic acid (TFA) in DCM (e.g., 1:1 v/v) and stir at room temperature for 1-2 hours.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.
-
Dissolve the residue in a minimal amount of water and basify with a saturated solution of NaHCO₃ or dilute NaOH to pH > 10.
-
Extract the free amine into DCM or another suitable organic solvent.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate to obtain the final product, (R)-2-Benzyl-3-amino-1-propanol.
-
| Product | Starting Material | Key Reagents | Yield (%) | Enantiomeric Excess (%) |
| N-Boc-(R)-Phenylalanine | (R)-Phenylalanine | Boc₂O, NaHCO₃ | >95 | >99 |
| N-Boc-(R)-Phenylalaninol | N-Boc-(R)-Phenylalanine | Isobutyl chloroformate, NaBH₄ | 85-95 | >98 |
| (R)-N-Boc-2-benzyl-β-alanine | N-Boc-(R)-Phenylalaninol | TsCl, NaN₃, H₂/Pd/C, (TMS)CHN₂ | 60-70 (over 4 steps) | >98 |
| (R)-N-Boc-2-benzyl-3-amino-1-propanol | (R)-N-Boc-2-benzyl-β-alanine | BH₃·THF | 80-90 | >98 |
| (R)-2-Benzyl-3-amino-1-propanol | (R)-N-Boc-2-benzyl-3-amino-1-propanol | TFA | >95 | >98 |
Table 3: Summary of Reactions, Reagents, and Expected Outcomes. (Yields and ee values are typical and may vary).
Conclusion
The protocol outlined in this application note provides a reliable and reproducible method for the synthesis of enantiomerically pure (R)-2-Benzyl-3-amino-1-propanol from the chiral pool starting material, (R)-phenylalanine. The use of standard protecting group strategies and a robust homologation reaction ensures the preservation of stereochemical integrity. This detailed guide should serve as a valuable resource for researchers in academic and industrial settings who require access to this important chiral building block.
References
-
Stipetic, L. H., & Ragains, J. R. (2017). Solvent-Free Mechanochemical Deprotection of N-Boc Group. FULIR. [Link]
-
Aouf, N.-E., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. International Journal of Chemistry, 4(3). [Link]
-
Wikipedia. (2023). Arndt–Eistert reaction. [Link]
-
Chemistry LibreTexts. (2023). Arndt-Eister reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Arndt-Eistert Synthesis. [Link]
-
Johnston, J. N., et al. (2017). Preparation of Benzyl((R)-2-(4-(benzyloxy)phenyl)-2-((tert-butoxycarbonyl)amino)acetyl)-D-phenylalaninate using Umpolung Amide Synthesis. Organic Syntheses, 94, 388-398. [Link]
-
Asymmetric Synthesis. (n.d.). [Link]
-
NROChemistry. (2025). Arndt-Eistert Homologation: Mechanism & Examples. [Link]
-
ResearchGate. (n.d.). Arndt-Eistert homologation. [Link]
-
Paradisi, F., et al. (2022). High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades. Organic Process Research & Development, 26(8), 2085–2095. [Link]
-
PubChem. (n.d.). (R)-2-benzyl-3-(tert-butoxycarbonylamino)propanoic acid. [Link]
-
ResearchGate. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. [Link]
-
MySkinRecipes. (n.d.). (R)-2-Benzyl-3-((tert-butoxycarbonyl)amino)propanoic acid. [Link]
-
Paradisi, F., et al. (2022). High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades. ACS Publications. [Link]
-
Utah State University DigitalCommons@USU. (n.d.). Reduction of N-Protected Amino Acids to Amino Alcohols and Subsequent Re-Oxidation to Original N-Protected Amino Acids. [Link]
-
De Kimpe, N., et al. (n.d.). Supporting Information for Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl). [Link]
-
The Royal Society of Chemistry. (n.d.). Experimental Procedures. [Link]
- Google Patents. (n.d.).
-
Thermo Fisher Scientific. (n.d.). (S)-(-)-2-Amino-3-phenyl-1-propanol, 98%, optical purity ee: 99% (HPLC). [Link]
-
PrepChem.com. (n.d.). Synthesis of 3-amino-1-phenyl-propan-1-ol. [Link]
-
Chongqing Chemdad Co., Ltd. (n.d.). (R,S)-Boc-3-amino-2-benzyl-propionic acid. [Link]
-
Bolchi, C., Bavo, F., & Pallavicini, M. (n.d.). One-step preparation of enantiopure L- or D-amino acid benzyl esters avoidin. AIR Unimi. [Link]
-
ACS Publications. (2022). High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades. [Link]
-
NIH. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PMC. [Link]
-
Semantic Scholar. (n.d.). A facile procedure for tert-butoxycarbonylation of amines promoted by yttria-zirconia based strong Lewis acid catalyst. [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups [en.highfine.com]
- 5. Arndt-Eistert Synthesis [organic-chemistry.org]
- 6. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 7. Arndt–Eistert reaction - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. fulir.irb.hr [fulir.irb.hr]
- 10. mcours.net [mcours.net]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Application Notes & Protocols: Strategic Synthesis of Chiral Heterocycles from 3-Amino-1-Propanol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chiral nitrogen- and oxygen-containing heterocycles, such as piperidines and morpholines, are privileged scaffolds in medicinal chemistry and natural product synthesis.[1][2] Their specific three-dimensional arrangement is often crucial for biological activity and therapeutic efficacy.[3] 3-Amino-1-propanol and its derivatives have emerged as versatile and economically viable building blocks for the asymmetric synthesis of these valuable structures. This technical guide elucidates the primary strategies for leveraging these C3 synthons, detailing their application as both integrated structural components and transient chiral auxiliaries. We provide in-depth discussions on reaction mechanisms, field-proven experimental protocols, and comparative data to guide researchers in selecting and optimizing synthetic routes.
Core Principles: The Duality of 3-Amino-1-Propanol in Asymmetric Synthesis
3-Amino-1-propanol derivatives offer a powerful platform for stereochemical control due to their inherent bifunctionality (amine and alcohol) and the potential for a chiral center at the C2 position. Their application in synthesizing chiral heterocycles follows two principal strategies, each with distinct advantages.
-
Strategy A: Direct Incorporation into the Heterocyclic Core: The 1,3-amino alcohol backbone is used as a primary synthon and becomes part of the final ring structure. This is an atom-economical approach for constructing saturated six-membered heterocycles like piperidines, morpholines, and their analogues.
-
Strategy B: Application as a Recoverable Chiral Auxiliary: The aminopropanol-derived moiety is temporarily attached to a prochiral substrate to direct the stereoselective formation of a new chiral center.[4] After the key transformation, the auxiliary is cleaved and can often be recovered, making this method suitable for synthesizing a broader range of chiral molecules, not just those containing the aminopropanol backbone.[4][5]
The choice between these strategies is dictated by the target molecule's structure. If the final heterocycle contains a 1,3-amino alcohol substructure, direct incorporation is often the most efficient path. For other targets, the chiral auxiliary approach provides a more versatile solution for asymmetric induction.
Protocol: Copper-Catalyzed Three-Component Synthesis of a Chiral Morpholine
This protocol is adapted from the work of Ghotbi et al. and describes the synthesis of a morpholine derivative from L-valinol. [6] Materials:
-
L-Valinol (1.0 equiv)
-
p-Tolualdehyde (1.5 equiv)
-
Dimethyl diazomalonate (0.5 equiv)
-
Copper(I) iodide (CuI) (5 mol%)
-
Dichloromethane (DCM), anhydrous
-
Argon or Nitrogen supply
-
Standard glassware for anhydrous reactions
Procedure:
-
To a flame-dried, argon-purged round-bottom flask, add CuI (5 mol%).
-
Dissolve L-valinol (1.0 equiv) and p-tolualdehyde (1.5 equiv) in anhydrous DCM and add to the flask.
-
Stir the mixture at room temperature for 30 minutes to facilitate the in situ formation of the imino alcohol.
-
Add a solution of dimethyl diazomalonate (0.5 equiv) in anhydrous DCM to the reaction mixture dropwise over 10 minutes.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
Purification:
-
Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
Characterization & Expected Outcome:
-
The product will be a highly substituted morpholine. Characterize by ¹H NMR, ¹³C NMR, and HRMS.
-
The reaction typically yields the product with modest diastereoselectivity. [6]The diastereomeric ratio (dr) can be determined by ¹H NMR analysis of the crude product.
-
Yields are generally moderate to good (40-70%). [6] Troubleshooting:
-
Low Yield: Ensure all reagents are pure and the solvent is strictly anhydrous. The slow addition of the diazomalonate is critical to prevent dimerization.
-
Poor Diastereoselectivity: While inherently modest, selectivity can sometimes be influenced by temperature. Running the reaction at a lower temperature (e.g., 0 °C) may improve the diastereomeric ratio, though it will likely increase the reaction time.
| Amino Alcohol Substrate | Aldehyde | Yield (%) | Diastereomeric Ratio (dr) |
| 2-Amino-2-methylpropan-1-ol | p-Tolualdehyde | 65 | N/A |
| (±)-Alaninol | p-Tolualdehyde | 70 | ~1:1 |
| L-Valinol | p-Tolualdehyde | 47 | 1.5:1 |
| L-Phenylalaninol | Benzaldehyde | 50 | 1.3:1 |
Synthesis of Chiral Piperidines via Organocatalytic Cascades
The piperidine motif is one of the most ubiquitous N-heterocycles in pharmaceuticals, appearing in drugs such as Ritalin, Adderall, and an estimated 300,000 other therapeutic agents. [1]Organocatalysis provides a metal-free, environmentally benign approach to constructing these chiral scaffolds. [7][8]
Strategy: Enantioselective aza-Michael Initiated Domino Reactions
One powerful organocatalytic strategy involves a domino reaction initiated by an aza-Morita-Baylis-Hillman (aza-MBH) type process. [7]In this context, a chiral primary amine catalyst, often derived from natural amino acids or Cinchona alkaloids, activates an α,β-unsaturated carbonyl compound towards nucleophilic attack. [9] When a substrate derived from a 3-amino-1-propanol backbone is used, this initial C-C or C-N bond formation can be followed by a spontaneous intramolecular cyclization, constructing the piperidine ring in a single, highly controlled cascade. The chiral organocatalyst creates a chiral environment, ensuring that the product is formed with high enantioselectivity.
Protocol: Organocatalytic Synthesis of a Functionalized Piperidine
This generalized protocol is based on principles of asymmetric Michael additions and subsequent cyclizations to form piperidine rings.
Materials:
-
N-protected aminopropenal derivative (e.g., 3-phthalimidopropanal) (1.0 equiv)
-
α,β-Unsaturated ketone (e.g., methyl vinyl ketone) (1.2 equiv)
-
Chiral primary amine catalyst (e.g., (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol) (10 mol%)
-
Acid co-catalyst (e.g., Benzoic acid) (10 mol%)
-
Solvent (e.g., Chloroform or Toluene)
-
Molecular sieves (4 Å)
Procedure:
-
To a dry vial, add the N-protected aminopropenal derivative (1.0 equiv), the chiral primary amine catalyst (10 mol%), the acid co-catalyst (10 mol%), and activated 4 Å molecular sieves.
-
Add the anhydrous solvent and stir the mixture at room temperature for 10 minutes.
-
Add the α,β-unsaturated ketone (1.2 equiv) and seal the vial.
-
Stir the reaction at the desired temperature (can range from -20 °C to 40 °C) for 24-72 hours. Monitor the reaction by TLC.
-
Upon completion, filter off the molecular sieves and concentrate the reaction mixture under reduced pressure.
Purification & Deprotection:
-
Purify the crude product via flash column chromatography to isolate the Michael adduct or the cyclized piperidine intermediate.
-
The protecting group (e.g., phthalimido) can then be removed under standard conditions (e.g., hydrazine hydrate in ethanol) to yield the free NH-piperidine. [10] Causality and Control:
-
The Chiral Catalyst: The primary amine of the catalyst forms a transient enamine with the α,β-unsaturated ketone, while the steric bulk of the diphenylmethyl group blocks one face of the enamine, forcing the aminopropenal to attack from the less hindered face. This dictates the absolute stereochemistry of the newly formed stereocenter.
-
The Acid Co-catalyst: The acid activates the electrophile and facilitates catalyst turnover, accelerating the reaction.
-
Temperature: Lower temperatures generally lead to higher enantioselectivity (ee) by increasing the energetic difference between the two diastereomeric transition states.
| Catalyst Type | Reaction | Typical ee (%) |
| Proline-derived | Aldol Reaction | >95 |
| Cinchona Alkaloid-Thiourea | Michael Addition | 90-99 |
| Primary Amine | Conjugate Addition | 85-99 |
Conclusion
3-Amino-1-propanol derivatives are demonstrably versatile and powerful synthons in the field of asymmetric synthesis. Their utility in both direct incorporation and chiral auxiliary-based methods provides chemists with a robust toolkit for accessing medicinally relevant chiral heterocycles. The metal-catalyzed multi-component reactions offer rapid entry into complex morpholine scaffolds, while organocatalytic cascades provide a green and highly enantioselective route to functionalized piperidines. By understanding the underlying mechanisms and optimizing reaction protocols, researchers can effectively harness the potential of these building blocks to advance drug discovery and development programs.
References
- 3-Amino-1,2-Propanediol: Advancing Innovative Chiral Chemistry and Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
- Organocatalytic Synthesis of Highly Functionalized Heterocycles by Enantioselective aza-Morita-Baylis-Hillman-Type Domino Reactions. PubMed, Chemical & Pharmaceutical Bulletin.
- Asymmetric synthesis of substituted NH-piperidines from chiral amines. Royal Society of Chemistry Publishing.
- Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. PubMed Central.
- Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminobor
- Asymmetric synthesis of bicyclic piperidines via L-proline catalyzed aldol reaction of 3-phthalimidopropanal. PubMed.
- Chiral Auxiliaries Derived from Prolinol: A Technical Guide to Asymmetric Synthesis. Benchchem.
- Chiral auxiliary. Wikipedia.
- 3-Amino-1-propanol 99 156-87-6. Sigma-Aldrich.
- Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. pubs.acs.org.
- Heterocycles as Chiral Auxiliaries in Asymmetric Synthesis. springerprofessional.de.
- Enantioselective organocatalytic synthesis of 5 and 6 membered heterocycles. ePrints Soton.
- 1,3-Amino alcohols and their phenol analogs in heterocyclization reactions.
- Asymmetric catalysis with chiral primary amine-based organocatalysts. Royal Society of Chemistry Publishing.
- Chiral Auxiliaries and Optical Resolving Agents. TCI Chemicals.
- Organocatalytic Asymmetric Synthesis Using Proline and Related Molecules. Part 1.
Sources
- 1. Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 3. nbinno.com [nbinno.com]
- 4. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organocatalytic Synthesis of Highly Functionalized Heterocycles by Enantioselective aza-Morita-Baylis-Hillman-Type Domino Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enantioselective organocatalytic synthesis of 5 and 6 membered heterocycles - ePrints Soton [eprints.soton.ac.uk]
- 9. Asymmetric catalysis with chiral primary amine-based organocatalysts - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Asymmetric synthesis of substituted NH-piperidines from chiral amines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Asymmetric synthesis of bicyclic piperidines via L-proline catalyzed aldol reaction of 3-phthalimidopropanal - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Solvent Selection for (R)-2-Benzyl-3-amino-1-propanol Solubility
This technical support guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of solubilizing (R)-2-Benzyl-3-amino-1-propanol. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions, troubleshoot effectively, and optimize your experimental outcomes.
Introduction: The Solubility Challenge of an Amphipathic Amino Alcohol
(R)-2-Benzyl-3-amino-1-propanol is a chiral building block of significant interest in pharmaceutical synthesis.[1][2] Its molecular structure presents a classic solubility challenge: it contains a non-polar benzyl group, which favors dissolution in lipophilic organic solvents, and two highly polar functional groups—a primary amine (-NH₂) and a primary alcohol (-OH)—which prefer polar, protic environments.[3][4] This amphipathic nature means that selecting an optimal solvent is rarely straightforward and often requires a systematic approach balancing various intermolecular forces.
This guide provides a structured framework for understanding and overcoming these challenges, moving from fundamental principles to advanced troubleshooting and protocol optimization.
Section 1: Frequently Asked Questions (FAQs): Understanding the Fundamentals
This section addresses the foundational concepts that govern the solubility of (R)-2-Benzyl-3-amino-1-propanol.
Q1: What are the key physicochemical properties of (R)-2-Benzyl-3-amino-1-propanol that influence its solubility?
A1: The solubility behavior is dictated by a balance of three key structural features:
-
Non-Polar Benzyl Group: This bulky, aromatic ring contributes to van der Waals interactions and favors solubility in non-polar or moderately polar aprotic solvents like toluene, xylenes, or ethyl acetate.[1]
-
Primary Alcohol (-OH): This group is a strong hydrogen bond donor and acceptor, promoting solubility in polar protic solvents such as water, methanol, and ethanol.
-
Primary Amine (-NH₂): This group also acts as a hydrogen bond donor and acceptor. Crucially, it is basic, meaning its charge state—and therefore its interaction with polar solvents—is highly dependent on the pH of the medium.[5]
The molecule's overall character is polar, with a topological polar surface area (TPSA) of 32.3 Ų.[3] However, the benzyl group provides significant non-polar character, making it necessary to consider all types of intermolecular forces when selecting a solvent.
Q2: How does pH dramatically affect the aqueous solubility of this compound?
A2: The primary amine group (a weak base) is the main reason for the compound's significant pH-dependent aqueous solubility.
-
At Low pH (Acidic Conditions, pH < pKa): The amine group becomes protonated, forming a cationic ammonium salt (-NH₃⁺). This charged species is significantly more polar than the neutral molecule, leading to a dramatic increase in solubility in aqueous solutions.[6][7]
-
Near the Isoelectric Point (pI): At a certain pH, the molecule will have a minimal net charge, resulting in its lowest aqueous solubility. While not a true zwitterion like an amino acid, this principle of minimum solubility at a specific pH still applies.[5][7]
-
At High pH (Basic Conditions, pH > pKa): The amine group remains in its neutral, less soluble form (-NH₂). The hydroxyl group can be deprotonated under very strongly basic conditions, but the primary effect on solubility is the protonation state of the amine.
Therefore, for aqueous systems, adjusting the pH away from the isoelectric point by adding an acid is the most effective strategy to enhance solubility.[8][9]
Q3: What are Hansen Solubility Parameters (HSP) and how can they predict a good solvent?
A3: Hansen Solubility Parameters are a powerful tool for predicting solubility based on the principle that "like dissolves like."[10][11] They deconstruct the total Hildebrand solubility parameter into three components, quantifying the different intermolecular forces:
-
δD (Dispersion): Energy from van der Waals forces.
-
δP (Polar): Energy from dipolar interactions.
-
δH (Hydrogen Bonding): Energy from hydrogen bonds.
Every chemical, including our compound and potential solvents, has a unique set of (δD, δP, δH) coordinates. A solvent is predicted to be effective if its HSP coordinates are close to those of the solute. This "distance" between the HSPs of the solute and solvent is calculated as the Relative Energy Difference (RED). A lower RED value signifies higher affinity and better solubility.[12]
| Substance | δD (MPa⁰.⁵) | δP (MPa⁰.⁵) | δH (MPa⁰.⁵) |
| (R)-2-Benzyl-3-amino-1-propanol (Estimated) | 18.0 | 9.5 | 14.0 |
| Ethanol | 15.8 | 8.8 | 19.4 |
| Acetone | 15.5 | 10.4 | 7.0 |
| Ethyl Acetate | 15.8 | 5.3 | 7.2 |
| Toluene | 18.0 | 1.4 | 2.0 |
| Water | 15.5 | 16.0 | 42.3 |
| Caption: Estimated Hansen Solubility Parameters (HSP) for (R)-2-Benzyl-3-amino-1-propanol and common solvents. A good solvent will have HSP values similar to the compound. |
Q4: What is the difference between kinetic and thermodynamic solubility, and why does it matter?
A4: These two terms describe different aspects of solubility and are relevant at different stages of development.
-
Thermodynamic Solubility: This is the maximum concentration of a compound that can dissolve in a solvent at equilibrium under specific conditions (e.g., temperature, pH). It represents the true, stable solubility limit. The shake-flask method is the gold standard for its determination.[13][14]
-
Kinetic Solubility: This measures the concentration of a compound when it starts to precipitate from a solution upon dilution from a high-concentration stock (typically in DMSO).[14] It's a high-throughput measurement often used in early discovery to quickly rank compounds.
The key difference is that kinetic solubility values can be higher than thermodynamic solubility because the compound can temporarily exist in a supersaturated state. For formulation and process development, understanding the thermodynamic solubility is critical to prevent the product from precipitating over time.[14]
Section 2: Troubleshooting Guide: Addressing Common Experimental Issues
This section provides solutions to specific problems you may encounter during your experiments.
Q5: My compound won't dissolve in a non-polar solvent like hexane, even though it has a benzyl group. Why?
A5: This is a common misconception. While the benzyl group contributes non-polar character, the combined effect of the highly polar amine and alcohol functional groups is dominant. These groups require significant energy to break their hydrogen bonding network within the crystal lattice. A non-polar solvent like hexane, which only has weak dispersion forces (low δD, near-zero δP and δH), cannot provide enough energy to overcome these strong intermolecular forces. You need a solvent with at least a moderate polar (δP) and/or hydrogen bonding (δH) component to effectively solvate the molecule.
Q6: I dissolved my compound in an organic solvent (like DMF or DMSO), but it precipitated when I added it to my aqueous buffer. How can I fix this?
A6: This is a classic issue of solvent-shifting or "antisolvent precipitation." Your compound is highly soluble in the organic solvent but has limited solubility in the final aqueous buffer.[15] When you dilute the stock solution, the percentage of the good organic solvent decreases dramatically, and the poor aqueous solvent (the antisolvent) causes the compound to crash out.
Troubleshooting Steps:
-
Reduce Stock Concentration: Make a more dilute stock solution in your organic solvent. This will result in a lower final concentration in the buffer, which may be below the solubility limit.
-
Increase Final Organic Solvent Percentage: If your assay allows, increase the percentage of the organic co-solvent in the final aqueous buffer (e.g., from 1% to 5% DMSO).[15][16]
-
Adjust Buffer pH: This is the most effective solution. Lower the pH of your aqueous buffer (e.g., to pH 4-5). This will protonate the amine group, making the compound significantly more water-soluble and less likely to precipitate.[8][9]
-
Use a Different Co-Solvent: Consider using a less potent but more miscible co-solvent like ethanol or propylene glycol.[16]
Q7: I'm observing inconsistent solubility results between batches. What could be the cause?
A7: Inconsistent results often point to uncontrolled variables in the experimental setup or material properties.
-
Solid-State Form: The compound may exist in different crystalline forms (polymorphs) or as an amorphous solid, each having a different solubility. Verify the solid state of each batch using techniques like X-Ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC).[13]
-
Equilibration Time: Thermodynamic solubility requires reaching equilibrium, which can take 24-72 hours.[13] Shorter, inconsistent agitation times will yield variable (and likely inflated) results.
-
pH Control: In aqueous systems, small shifts in pH, especially near the pI, can cause large changes in solubility. Ensure your buffers are robust and monitor the final pH of the saturated solution.[13]
-
Temperature Fluctuations: Solubility is temperature-dependent. Conduct all experiments in a temperature-controlled environment.[17]
-
Purity of Compound: Impurities can sometimes act as solubilizers or, conversely, inhibit dissolution.[18] Ensure the purity of your material is consistent.
Q8: My compound seems to degrade in certain solvents over time. How can I identify a stable solvent system?
A8: Chemical stability in the dissolution medium is critical.[19] Degradation can lead to inaccurate solubility measurements and is a major concern for formulation development.
Protocol for Stability Assessment:
-
Prepare solutions of the compound in a range of candidate solvents at a known concentration.
-
Store aliquots under different conditions (e.g., room temperature, 40°C, protected from light).
-
Analyze the samples at various time points (e.g., 0, 24, 48, 72 hours) using a stability-indicating analytical method like HPLC-UV or LC-MS.
-
Quantify the parent compound and look for the appearance of new degradation peaks. A stable system is one where the concentration of the parent compound remains >99% over the test period.
Section 3: Advanced Applications & Protocols
This section covers systematic screening and specialized applications like co-crystallization.
Q9: How do I systematically screen for the best solvent or co-solvent system?
A9: A systematic screening process moves from theoretical prediction to empirical testing, saving time and resources. The workflow below outlines a robust strategy.
Caption: Workflow for systematic solvent screening.
Q10: I need to form a co-crystal of this compound. How do I approach solvent selection for co-crystallization?
A10: Co-crystallization requires a solvent system where both the API ((R)-2-Benzyl-3-amino-1-propanol) and the coformer have moderate and comparable solubilities.[20] The solvent plays a critical role in mediating the hydrogen bonds between the two components.
Strategies for Solvent Selection:
-
Solubility Matching: Screen for solvents where the API and coformer have similar, non-excessive solubility. If one is much more soluble than the other, it may precipitate out alone.
-
Solution Evaporation: This is a common screening method.[21][22] Choose a volatile solvent (e.g., ethyl acetate, acetone) in which both components are soluble. Slow evaporation allows the co-crystal lattice to form.[20]
-
Slurry Crystallization: Use a solvent in which both components are sparingly soluble.[22][23] The constant equilibration in the slurry can drive the formation of the most thermodynamically stable form, which is often the co-crystal.
-
Antisolvent Addition: Dissolve both components in a good solvent, then slowly add a miscible antisolvent to induce precipitation. The controlled reduction in solubility can favor co-crystal nucleation.
The choice of solvent can even influence the stoichiometry of the resulting co-crystal, so it is a critical parameter to screen.[21]
Section 4: Detailed Experimental Protocols
Protocol 1: Determination of Thermodynamic Solubility using the Shake-Flask Method
This protocol is the standard for determining the equilibrium solubility of a compound.[13]
-
Materials:
-
(R)-2-Benzyl-3-amino-1-propanol (verify solid form via XRPD if possible).
-
Candidate solvent(s).
-
Glass vials (e.g., 4 mL) with screw caps.
-
Orbital shaker in a temperature-controlled incubator.
-
Syringe filters (0.22 µm, low-binding, e.g., PTFE).
-
Calibrated analytical balance.
-
Validated analytical method (e.g., HPLC-UV) for concentration measurement.
-
-
Procedure:
-
Add an excess amount of the solid compound to a vial. "Excess" means enough solid should remain visible at the end of the experiment. A starting point is ~20 mg in 2 mL of solvent.
-
Add a precise volume of the solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vials on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and moderate agitation.
-
Equilibrate for at least 48-72 hours. Check for remaining solid to ensure saturation.
-
After equilibration, let the vials stand for 1-2 hours to allow excess solid to settle.
-
Carefully withdraw a sample from the supernatant. Immediately filter it through a 0.22 µm syringe filter into a clean analysis vial. Self-Validation Step: Discard the first few drops from the filter to saturate any binding sites.[13]
-
Dilute the filtrate with a suitable solvent to a concentration within the calibration range of your analytical method.
-
Analyze the sample to determine the concentration.
-
Trustworthiness Check: After sampling, visually inspect or analyze the remaining solid with XRPD to confirm that the solid form has not changed during the experiment.[13]
-
-
Data Analysis:
-
Calculate the concentration in mg/mL or mol/L, accounting for any dilution factors.
-
Perform the experiment in triplicate to ensure reproducibility.
-
References
-
Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press. [Link]
-
West, A. (n.d.). Hansen solubility parameters to predict drug & container interactions. West Pharmaceutical Services. [Link]
-
Patel, H., Shah, V., & Serajuddin, A. T. M. (2023). Hansen Solubility Parameter Approach in the Screening of Lipid Excipients for the Development of Lipid Nano Carriers. Pharmaceutical Sciences, 29(2), 133-144. [Link]
-
Hansen, C., & Abbott, S. (n.d.). Hansen Solubility Parameters. [Link]
-
UCL Discovery. (2022). Hansen Solubility Parameters as a Predictive Tool for the Development of Oral Polymeric Nanoparticle Delivery Systems. [Link]
-
Needham, T. E., Jr. (1969). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. [Link]
-
Fuchs, D., Fischer, J., & Sadowski, G. (2006). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. Industrial & Engineering Chemistry Research, 45(21), 7249-7255. [Link]
-
Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Link]
-
Sabbagh, F., & Douroumis, D. (2021). Solution Cocrystallization: A Scalable Approach for Cocrystal Production. Pharmaceutics, 13(3), 405. [Link]
-
Alvarez-Nunez, F. A., & Yalkowsky, S. H. (2013, April 2). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. American Pharmaceutical Review. [Link]
-
Challener, C. (2019, March 2). Strategic Screening for Solubility Solutions. Pharmaceutical Technology, 43(3). [Link]
-
Needham, T. E. (n.d.). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island. [Link]
-
Dow Development Labs. (2021, May 7). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?[Link]
-
Fuchs, D., Fischer, J., & Sadowski, G. (2006). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. Semantic Scholar. [Link]
-
ResearchGate. (n.d.). Synthesis of chiral amino-alcohols. [Link]
-
van den Berg, C. M., Heeres, H. J., van der Padt, A., & Wessling, M. (2006). Chiral separation of amino-alcohols using extractant impregnated resins. Journal of Membrane Science, 277(1-2), 173-185. [Link]
-
National Center for Biotechnology Information. (n.d.). 3-(Benzylamino)propanol. PubChem Compound Database. [Link]
-
Wouters, J., Le, N. T. T., & Afonso, C. A. M. (2017). Highly efficient enantioselective liquid–liquid extraction of 1,2-amino-alcohols using SPINOL based phosphoric acid hosts. Chemical Science, 8(9), 6535-6541. [Link]
-
Wang, C., et al. (2023). Optimisation of Pharmaceutical Cocrystal Dissolution Performance through a Synergistic Precipitation Inhibition. Pharmaceutics, 15(5), 1489. [Link]
-
Roy, L. (2015). Crystal engineering considerations for pharmaceutical co-crystals. CrystEngComm, 17, 7544-7557. [Link]
-
Bell, D. S. (2014, June 1). Troubleshooting Real HPLC Problems. LCGC International, 27(6). [Link]
-
Quora. (2014, November 24). Why are amino acids usually more soluble at pH extremes than they are at neutral pH?[Link]
-
Restek. (n.d.). HPLC Troubleshooting Guide. [Link]
-
Taylor, M. R. (2022, November 4). Dissolution Method Troubleshooting: An Industry Perspective In-Vitro Product Performance of Parenteral Drug Products. AAPS Newsmagazine. [Link]
-
Kumar, D., & Singh, J. (2024). Pharmaceutical co-crystals: A green way to enhance drug stability and solubility for improved therapeutic efficacy. Future Journal of Pharmaceutical Sciences, 10(1), 1-13. [Link]
-
Al-kassas, R., & Al-Bayati, M. (2025). Co-Crystals in Enhancing Drug Solubility and Stability: A Comprehensive Review. ResearchGate. [Link]
-
Reddit. (2022, January 6). How to tackle compound solubility issue. [Link]
-
LookChem. (n.d.). 3-(Benzylamino)propan-1-ol. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. 3-(Benzylamino)propanol | C10H15NO | CID 78448 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-(Benzylamino)propan-1-ol|lookchem [lookchem.com]
- 5. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 6. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 7. quora.com [quora.com]
- 8. researchgate.net [researchgate.net]
- 9. semanticscholar.org [semanticscholar.org]
- 10. Hansen solubility parameters to predict drug & container interactions [westpharma.com]
- 11. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 12. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 13. raytor.com [raytor.com]
- 14. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 15. reddit.com [reddit.com]
- 16. pharmtech.com [pharmtech.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 19. dissolutiontech.com [dissolutiontech.com]
- 20. Crystal engineering considerations for pharmaceutical co-crystals - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 21. mdpi.com [mdpi.com]
- 22. ijsrtjournal.com [ijsrtjournal.com]
- 23. academic.oup.com [academic.oup.com]
Technical Support Center: Optimal Storage of Amino Alcohols
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who handle amino alcohols. Improper storage can lead to degradation, compromising experimental integrity, product purity, and safety. This document provides in-depth, actionable guidance in a question-and-answer format to address and prevent these issues.
Part 1: Frequently Asked Questions (FAQs) on Amino Alcohol Stability
This section addresses the fundamental principles of amino alcohol degradation. Understanding the "why" is crucial for implementing effective storage protocols.
Q1: What are the primary ways my amino alcohol can degrade during storage?
Amino alcohols are bifunctional molecules containing both a nucleophilic amine and a hydroxyl group, making them susceptible to several degradation pathways. The three most common are:
-
Oxidation: This is the most frequent degradation route, especially during long-term storage.[1] The primary or secondary alcohol moiety can be oxidized to an aldehyde or ketone, and further to a carboxylic acid. The amine group is also susceptible to oxidation. This process is often catalyzed by trace metal impurities and accelerated by the presence of oxygen, light, and elevated temperatures.[2][3]
-
Cyclization: Intramolecular reactions can occur, particularly in amino alcohols where the amine and alcohol groups are separated by a suitable carbon chain (e.g., 4 or 5 carbons), leading to the formation of stable five or six-membered nitrogen heterocycles like pyrrolidines and piperidines. This is often catalyzed by heat or trace acidic/basic impurities.
-
Racemization: For chiral amino alcohols, which are critical in pharmaceutical development, the stereochemical integrity can be compromised.[4] The chiral center can invert under certain conditions, leading to a loss of enantiomeric excess (ee%) and converting a pure enantiomer into a racemic mixture. This process is highly sensitive to temperature, pH, and the presence of catalysts.[5][6]
Q2: My previously clear amino alcohol solution has turned yellow or brown. What happened?
A color change is a classic indicator of oxidative degradation. The formation of conjugated systems, nitrogen oxides, or polymeric byproducts resulting from the oxidation of the amine or alcohol functional groups often leads to colored impurities.[7] This is a clear sign that the storage atmosphere is not sufficiently inert.
Q3: I'm working with a chiral amino alcohol, and I've observed a decrease in its optical rotation and enantiomeric excess (ee%). Why is this happening?
This indicates that racemization is occurring. Racemization is the conversion of one enantiomer into an equal mixture of both, rendering the sample optically inactive.[8] This can be triggered by:
-
Elevated Temperatures: Increased thermal energy can provide the activation energy needed to overcome the chiral barrier.
-
pH Extremes: Both acidic and basic conditions can catalyze the reversible protonation/deprotonation steps that facilitate the inversion of a stereocenter.
-
Dissolution in Certain Solvents: Prolonged storage in solution, particularly in protic solvents, can sometimes facilitate racemization, especially if impurities are present.[5]
Q4: What are the most critical environmental factors I need to control to ensure the long-term stability of my amino alcohols?
Based on the degradation pathways, the five most critical factors to control are:
-
Temperature: Lower temperatures slow down all chemical reactions, including degradation.[9]
-
Oxygen: Exclusion of oxygen is paramount to prevent oxidation.[1]
-
Light: UV and even visible light can provide the energy to initiate photochemical degradation reactions.
-
Moisture: Amines are often hygroscopic and can absorb water from the air, which can participate in side reactions or act as a plasticizer, increasing molecular mobility in solids.[9][10]
-
pH (for solutions): Maintaining a neutral or slightly acidic pH (by storing as a stable salt) can prevent base-catalyzed degradation and racemization.[11]
Part 2: Troubleshooting Guide for Common Storage Issues
This section provides a problem-oriented approach to diagnosing and solving degradation issues.
| Problem | Probable Cause(s) | Recommended Actions & Solutions |
| Appearance Change (e.g., color change from clear to yellow/brown, precipitation) | Oxidation due to exposure to air. | 1. Verify Inert Atmosphere: Ensure the container was properly purged with an inert gas (Argon or Nitrogen) before sealing. 2. Check Seal Integrity: Inspect the container cap and seal for any breaches. Use caps with chemically inert liners (e.g., PTFE). 3. Future Prevention: Aliquot the material into smaller, single-use vials to minimize repeated exposure of the bulk stock to air.[12] Consider adding a suitable antioxidant if compatible with your application.[13][14] |
| Purity Decrease (New peaks observed in HPLC/GC analysis) | Thermal Degradation or Cyclization due to elevated storage temperature or prolonged storage at room temperature. | 1. Lower Storage Temperature: Immediately move the stock to a colder, controlled environment (e.g., refrigerator at 2-8°C or freezer at -20°C).[15] 2. Review Storage History: Check if the material was exposed to high temperatures during shipping or in the lab. 3. Future Prevention: Establish a strict cold-chain storage protocol. For highly sensitive compounds, store under freezer conditions (-20°C or -80°C) as a solid.[12] |
| Loss of Potency or Altered Reactivity | Moisture Absorption: The compound may be hygroscopic, leading to clumping, hydrolysis, or altered concentration.[9] | 1. Check for Clumping: Visually inspect the solid material for any signs of clumping or stickiness. 2. Dry the Material: If appropriate, dry the material under vacuum. 3. Future Prevention: Store in a desiccator or a dry box. Ensure containers are tightly sealed with moisture-resistant packaging.[16] |
| Decreased Optical Rotation or Enantiomeric Excess (ee%) | Racemization due to thermal stress or chemical environment (pH). | 1. Confirm Storage Temperature: Verify that the compound was stored at the recommended low temperature. 2. Consider Salt Form: For long-term storage, converting the amino alcohol to a more stable crystalline salt (e.g., hydrochloride) can lock the chiral center and prevent racemization. 3. Future Prevention: Avoid storing chiral amino alcohols in solution for extended periods. If solution storage is necessary, use aprotic solvents and store frozen. |
Part 3: Protocols for Optimal Storage and Quality Control
Adhering to standardized protocols is the best way to prevent degradation proactively.
Protocol 1: Recommended General Storage Conditions for Amino Alcohols
This protocol provides a robust, self-validating system for storing neat (solid or liquid) amino alcohols.
-
Container Selection:
-
Use amber glass vials or bottles to protect from light.
-
Ensure caps are fitted with polytetrafluoroethylene (PTFE) or Teflon liners to provide an inert sealing surface. Avoid reactive materials.[9]
-
-
Inert Atmosphere Packaging (Mandatory for long-term storage):
-
Place the vial containing the amino alcohol in a larger container or a vacuum chamber.
-
Gently flush the vial with a stream of dry, inert gas (Argon is preferred due to its density, but Nitrogen is also widely used) for 1-2 minutes to displace all air.
-
Immediately and tightly seal the vial cap while still under the inert atmosphere.
-
For highly sensitive materials, consider using flame-sealed glass ampoules.
-
-
Temperature Control:
-
Short-Term (days to weeks): Store at 2-8°C (refrigerated).
-
Long-Term (months to years): Store at -20°C or below (frozen).[15][17] This significantly reduces the rate of all degradation pathways.
-
Avoid repeated freeze-thaw cycles. It is best practice to aliquot the material into smaller, single-use quantities before initial freezing.[12]
-
-
Moisture and Light Control:
-
Store all containers in a dark location, such as a sealed box or a designated cabinet, even if using amber vials.
-
For solids, store inside a desiccator, especially if the container will be opened periodically.
-
Diagram: Key Degradation Pathways
The following diagram illustrates the primary degradation routes that must be controlled.
Caption: Major degradation pathways for amino alcohols and the key environmental factors that accelerate them.
Protocol 2: Analytical Methods for Detecting Degradation
Regularly assessing the purity and integrity of stored amino alcohols is crucial, especially for cGMP applications.
-
High-Performance Liquid Chromatography (HPLC):
-
Purpose: To determine the purity of the amino alcohol and quantify any degradation products.
-
Methodology: A reversed-phase HPLC (RP-HPLC) method is typically used.[18][19]
-
Prepare a standard solution of the amino alcohol at a known concentration.
-
Dissolve the stored sample in a suitable solvent (e.g., water, methanol, acetonitrile) to the same concentration.
-
Inject both samples onto an appropriate C18 column.
-
Use a mobile phase gradient (e.g., water/acetonitrile with 0.1% trifluoroacetic acid or formic acid) to elute the compounds.
-
Detect using UV-Vis (if the molecule has a chromophore) or by derivatizing the amino group pre- or post-column with a fluorescent tag like o-phthaldialdehyde (OPA) for higher sensitivity.[20][21][22]
-
Compare the chromatograms. The appearance of new peaks or a decrease in the area of the main peak in the stored sample indicates degradation.
-
-
-
Chiral HPLC:
-
Purpose: To determine the enantiomeric excess (ee%) of a chiral amino alcohol.
-
Methodology: This requires a specialized chiral stationary phase (CSP) column.
-
Follow the sample preparation steps as for standard HPLC.
-
Inject the sample onto a chiral column (e.g., cellulose- or amylose-based).
-
Use an isocratic mobile phase (e.g., hexane/isopropanol) that provides separation of the enantiomers.
-
Calculate the ee% using the peak areas of the two enantiomers: ee% = |(Area_R - Area_S) / (Area_R + Area_S)| * 100. A decrease in ee% over time is a direct measure of racemization.
-
-
Diagram: Troubleshooting Decision Workflow
This workflow guides a researcher through diagnosing a potential storage problem.
Caption: A decision tree for troubleshooting common issues with stored amino alcohols.
References
-
Jia, F., et al. (2008). Amino alcohol-based degradable poly(ester amide) elastomers. Biomaterials. Available at: [Link]
-
Buck, R. H., & Krummen, K. (1987). High-performance liquid chromatographic determination of enantiomeric amino acids and amino alcohols after derivatization with o-phthaldialdehyde and various chiral mercaptans. Application to peptide hydrolysates. Journal of Chromatography. Available at: [Link]
-
Pangoo.biz. (2024). Shelf Life and Storage Requirements for Amino Acids: A Guide. Available at: [Link]
-
ResearchGate. (n.d.). Moisture Effects on Food's Chemical Stability. Request PDF. Available at: [Link]
-
Steed, R. (2010). Analysis of Amino Acids by HPLC. Agilent Technologies, Inc. Available at: [Link]
-
Wang, J., et al. (2023). Strategies for chiral separation: from racemate to enantiomer. RSC Publishing. Available at: [Link]
-
University of Louisville. (n.d.). The oxidation of amino alcohols. ThinkIR. Available at: [Link]
-
Lôbo, I. P., et al. (n.d.). Effects of Amine and Phenolic Based Antioxidants on the Stability of Babassu Biodiesel Using Rancimat and Differential Scanning Calorimetry Techniques. ACS Publications. Available at: [Link]
-
Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Available at: [Link]
-
Nippon Nyukazai Co., Ltd. (2018). AMINO ALCOHOL EA Safety Data Sheet. Available at: [Link]
-
DigitalCommons@USU. (n.d.). Reduction of N-Protected Amino Acids to Amino Alcohols and Subsequent Re-Oxidation to Original N-Protected Amino Acids. Available at: [Link]
-
ACS Publications. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research. Available at: [Link]
-
Shimadzu Corporation. (n.d.). Analytical Methods for Amino Acids. Available at: [Link]
-
Taright, N., et al. (n.d.). Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots. Metabolites. Available at: [Link]
- Google Patents. (n.d.). Resolution of racemic amino acids.
-
Prati, L., et al. (2013). Amino Alcohol Oxidation with Gold Catalysts: The Effect of Amino Groups. ResearchGate. Available at: [Link]
-
Performance Additives. (n.d.). Aromatic Amines Antioxidants. Available at: [Link]
-
Quora. (2012). How long can one store amino acids at room temperature?. Available at: [Link]
-
bevital. (n.d.). State-of-the-art of high-performance liquid chromatographic analysis of amino acids in physiological samples. Available at: [Link]
-
Karl, M., et al. (2010). Study of OH-initiated degradation of 2-aminoethanol. ResearchGate. Available at: [Link]
-
Westlake University. (2023). New Approach Facilitates Chiral Amino Alcohol Synthesis. Available at: [Link]
-
Al-Dosari, M. S., et al. (n.d.). Effects of Moisture Content on the Storage Stability of Dried Lipoplex Formulations. PMC. Available at: [Link]
-
European Medicines Agency. (2023). Stability testing of existing active substances and related finished products. Available at: [Link]
-
Knowles, R. R., et al. (n.d.). Catalytic Deracemization of 1,2-Aminoalcohols through Enantioselective Hydrogen Atom Abstraction. PMC. Available at: [Link]
-
MDPI. (n.d.). Amino Alcohols from Eugenol as Potential Semisynthetic Insecticides: Chemical, Biological, and Computational Insights. Available at: [Link]
-
YouTube. (2024). Lec11 - Amino Acid Sequencing and the Edman Degradation. Available at: [Link]
-
Organic Chemistry Frontiers. (2025). Oxidative copper-catalyzed synthesis of β-amino ketones from allyl alcohols and anilines. RSC Publishing. Available at: [Link]
-
PMC. (n.d.). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. Available at: [Link]
-
ResearchGate. (2015). How can store amino acids stock solutions?. Available at: [Link]
-
Frontiers. (2021). Catalytic Asymmetric Amino Acid and Its Derivatives by Chiral Aldehyde Catalysis. Available at: [Link]
-
ResearchGate. (n.d.). Mechanism of action of amine-type antioxidants at temperatures above 110 °C. Available at: [Link]
-
PubMed. (2014). Highly Chemoselective Aerobic Oxidation of Amino Alcohols Into Amino Carbonyl Compounds. Available at: [Link]
-
WuXi Biology. (n.d.). Alcohol Speed up Boc Protection of Primary Amines. Available at: [Link]
-
Biotage. (2023). How long are amino acid stock solutions stable for successful solid phase peptide synthesis?. Available at: [Link]
-
Aminowill. (2026). Aminowill pharmaceutical grade amino acids: A step-by-step storage guide to prevent oxidation and ma. Available at: [Link]
-
ResearchGate. (2012). A Convenient One-Step Synthesis of Stable β-Amino Alcohol N-Boranes from α-Amino Acids. Available at: [Link]
-
NY.Gov. (2016). Chemical Storage and Handling Recommendations. Available at: [Link]
Sources
- 1. Wuxi Jinghai Amino Acid Co., Ltd [en.chinaaminoacid.com]
- 2. researchgate.net [researchgate.net]
- 3. Highly chemoselective aerobic oxidation of amino alcohols into amino carbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New Approach Facilitates Chiral Amino Alcohol Synthesis [science.westlake.edu.cn]
- 5. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 6. US4379941A - Resolution of racemic amino acids - Google Patents [patents.google.com]
- 7. longchangchemical.com [longchangchemical.com]
- 8. Catalytic Deracemization of 1,2-Aminoalcohols through Enantioselective Hydrogen Atom Abstraction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. diplomatacomercial.com [diplomatacomercial.com]
- 10. researchgate.net [researchgate.net]
- 11. Amino Alcohols | SCBT - Santa Cruz Biotechnology [scbt.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. plastics-rubber.basf.com [plastics-rubber.basf.com]
- 15. quora.com [quora.com]
- 16. pangoo.biz [pangoo.biz]
- 17. Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots - PMC [pmc.ncbi.nlm.nih.gov]
- 18. agilent.com [agilent.com]
- 19. Analytical Methods for Amino Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 20. High-performance liquid chromatographic determination of enantiomeric amino acids and amino alcohols after derivatization with o-phthaldialdehyde and various chiral mercaptans. Application to peptide hydrolysates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. bevital.no [bevital.no]
- 22. Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Handling Hygroscopic 3-Amino-1-Propanol Derivatives
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Moisture Management & Handling Protocols for Aminols
Emergency Triage: "My Reagent is Compromised"
If you are currently facing a critical issue with your reagent, consult this rapid-response table before proceeding to the detailed protocols.
| Symptom | Diagnosis | Immediate Action |
| Solid turned to oil/goo | Deliquescence. The derivative has absorbed enough atmospheric water to dissolve itself. | Do NOT heat directly. Dissolve in dry toluene or DCM, dry over KOH pellets, filter, and strip solvent. If critical, recrystallize from anhydrous ether/hexanes under Argon. |
| White crust on bottle cap | Carbamate Formation. Reaction with atmospheric CO₂ (not just water). | Do NOT scrape into reactor. This crust is an impurity (ammonium carbamate/carbonate). Wipe the thread clean with a dry tissue before dispensing. |
| Yield > 100% | Wet Massing. You weighed water, not reagent. | Recalculate Stoichiometry. Determine water content (KF titration) and adjust molar equivalents. Dry the material if the error margin is >5%. |
| NMR peaks are broad | Proton Exchange. Rapid exchange of OH/NH protons with dissolved water. | Add D₂O shake. If peaks sharpen or disappear, it confirms exchangeable protons. Dry the sample and re-run in strictly anhydrous CDCl₃ or DMSO-d₆. |
Core Knowledge: The Hygroscopic Mechanism
To handle 3-amino-1-propanol derivatives effectively, you must understand why they fail. These molecules are "bifunctional sponges."
-
Hydrogen Bonding: The primary amine (-NH₂) and the primary alcohol (-OH) both act as hydrogen bond donors and acceptors. They aggressively network with atmospheric water.
-
The CO₂ Trap (The Hidden Killer): Hygroscopicity is often confused with chemisorption.
-
Water absorption facilitates the reaction of the amine with atmospheric CO₂.
-
Result: Formation of carbamates (zwitterions) or carbonates, which are solid impurities that alter stoichiometry and can poison catalytic cycles.
-
Figure 1: The Degradation Cycle. Note that water absorption often catalyzes the more permanent chemical degradation via CO₂.
Standard Operating Procedures (SOPs)
Module A: Weighing & Dispensing (The "Difference" Method)
Standard weighing on an open balance is the #1 source of error.
Protocol:
-
Preparation: Flush a syringe (for liquids) or a weighing vial (for solids) with Argon/Nitrogen.
-
Tare: Place the full container (syringe or vial) on the balance. Tare to zero.
-
Dispense: Add the reagent to your reaction vessel outside the balance chamber.
-
Re-weigh: Place the now empty (or partially empty) container back on the balance.
-
Calculate: The negative value displayed is the exact mass transferred.
-
Why? This eliminates the error caused by the reagent absorbing water while it sits on the balance pan.
-
Module B: Drying & Purification
Never use acidic drying agents (Silica, MgSO₄ is marginal) with amines.
| Method | Suitability | Protocol Summary |
| Azeotropic Distillation | Best for Liquids/Oils | Add 10x volume of Toluene . Rotovap at 40-50°C. Repeat 3x. Toluene forms a low-boiling azeotrope (84°C) with water, carrying it out efficiently [1].[1] |
| Chemical Drying (Solids) | Best for Storage | Store over KOH pellets or BaO in a desiccator. Avoid CaCl₂ (amines coordinate to Calcium) [2]. |
| Distillation | High Purity | Distill under reduced pressure over CaH₂ (Calcium Hydride). Discard the first 10% (forerun) as it contains the water/azeotrope. |
Module C: Analytics (Water Content Determination)
Standard Karl Fischer (KF) titration fails with amines because basic amines neutralize the KF acids and alter the reaction stoichiometry.
Protocol for KF on Amines:
-
Reagent Selection: Use a Buffered KF Reagent (typically containing salicylic acid or benzoic acid) [3].[2]
-
Commercial Examples: Hydranal™-Composite 5 K or Aquastar® CombiTitrant.
-
-
Buffer Logic: The buffer maintains the pH range (5–7). If pH > 8 (due to the amine), the iodine reaction produces erroneous side products, leading to vanishing endpoints and falsely high water readings [4].
-
Procedure:
-
Pre-titrate the solvent (methanol + buffer) to dryness.
-
Inject sample via septum (do not open the cell).
-
If a buffered reagent is unavailable, add excess salicylic acid to the titration cup before adding the sample.
-
Troubleshooting Guide & FAQ
Q: Can I use silica gel chromatography to purify my derivative? A: Proceed with caution. 3-amino-1-propanol derivatives are basic. They will streak or bind irreversibly to the acidic silanols on standard silica gel.
-
Fix: Pre-treat the silica column with 1-2% Triethylamine (TEA) in your eluent to neutralize the acidic sites before loading your sample. Alternatively, use Basic Alumina or Neutral Alumina .
Q: My reaction requires an acid chloride (e.g., Acetyl Chloride), but it smokes and fails. A: The "smoke" is HCl gas forming from the hydrolysis of the acid chloride by the water inside your amine.
-
Fix: You must dry the amine before addition using the Azeotropic Distillation method (Module B). Adding molecular sieves (4Å) directly to the reaction flask 30 minutes prior to reagent addition is also a valid in-situ drying method.
Q: How do I store this long-term? A:
-
Container: Glass with a PTFE-lined cap (avoid rubber septa; they are permeable to moisture over months).
-
Headspace: Backfill with Argon (heavier than air, sits on the liquid surface) rather than Nitrogen.
-
Seal: Parafilm is permeable. Use electrical tape or a heat-shrink band for long-term storage.
Decision Matrix: Drying Workflow
Figure 2: Logic flow for selecting the appropriate drying method based on physical state.
References
-
Wulf, O. (2023). Azeotropic Distillation of Amino Alcohols. Organic Chemistry Portal. Link
-
Burfield, D. R., et al. (1981). Desiccant Efficiency in Solvent and Reagent Drying. Journal of Organic Chemistry. Link
-
Metrohm AG. (2022). Water Determination in Amines by Karl Fischer Titration. Metrohm Application Monographs. Link
-
Sigma-Aldrich. (2024). Karl Fischer Titration: Troubleshooting and Method Selection. Technical Service Bulletin. Link
-
PubChem. (2025).[3] 3-Amino-1-propanol Compound Summary. National Library of Medicine. Link
Sources
Validation & Comparative
Comprehensive Guide to Chiral HPLC Methods for (R)-2-Benzyl-3-amino-1-propanol Analysis
Executive Summary
(R)-2-Benzyl-3-amino-1-propanol is a critical chiral intermediate, often utilized in the synthesis of protease inhibitors and other pharmacologically active agents containing the amino-alcohol pharmacophore. Its structural features—a primary amine, a primary alcohol, and a bulky hydrophobic benzyl group—present a unique separation challenge. The molecule is a
This guide evaluates and compares the most effective chiral HPLC methodologies for this analyte, prioritizing direct separation techniques that ensure high optical purity assessment without the need for derivatization.
Part 1: Method Landscape & Mechanism Analysis
The Separation Challenge
The primary difficulty in analyzing 2-Benzyl-3-amino-1-propanol lies in the dual nature of its functional groups:
-
Basicity : The primary amine (
) interacts strongly with residual silanols on silica-based columns, causing severe peak tailing. -
Conformational Flexibility : As a
-amino alcohol (1,3-substitution), the distance between the H-bond donor (OH) and acceptor (NH2) allows for flexible binding modes, requiring a stationary phase with a well-defined chiral cavity.
Comparative Method Evaluation
The following table summarizes the three dominant approaches for this separation.
| Feature | Method A: Amylose Tris-Carbamate (Gold Standard) | Method B: Cellulose Tris-Carbamate (Alternative) | Method C: Macrocyclic Glycopeptide (MS-Compatible) |
| Column | Chiralpak AD-H / IA | Chiralcel OD-H / IB | Chirobiotic T / TAG |
| Selector | Amylose tris(3,5-dimethylphenylcarbamate) | Cellulose tris(3,5-dimethylphenylcarbamate) | Teicoplanin |
| Mode | Normal Phase (NP) | Normal Phase (NP) | Reverse Phase (RP) / Polar Organic |
| Resolution ( | High (> 2.5 typical) | Moderate to High | Moderate (1.5 - 2.0) |
| Peak Shape | Excellent (with additives) | Good | Good (Ionic interaction driven) |
| MS Compatibility | Low (High hydrocarbon content) | Low | High (Aqueous/MeOH) |
| Primary Mechanism | H-bonding & Inclusion complex | H-bonding & Steric fit | Ionic & H-bonding |
Part 2: Detailed Experimental Protocols
Method A: The Gold Standard (Normal Phase)
Rationale: The amylose-based stationary phase (Chiralpak AD-H) forms a helical cavity that accommodates the benzyl side chain while forming hydrogen bonds with the amino and hydroxyl groups. This method consistently yields the highest resolution for aromatic amino alcohols.
Protocol Parameters
-
Column: Chiralpak AD-H (250 × 4.6 mm, 5 µm) or immobilized equivalent Chiralpak IA.
-
Mobile Phase:
-Hexane : Isopropyl Alcohol (IPA) : Diethylamine (DEA) -
Ratio: 90 : 10 : 0.1 (v/v/v)
-
Flow Rate: 1.0 mL/min
-
Temperature: 25°C
-
Detection: UV at 210 nm (low wavelength required due to weak chromophore) or 254 nm (benzyl absorption).
Step-by-Step Workflow
-
System Preparation: Flush the HPLC system with 100% IPA to remove any reverse-phase solvents (water/methanol) which can damage non-immobilized AD-H columns.
-
Mobile Phase Preparation:
-
Measure 900 mL of HPLC-grade
-Hexane. -
Measure 100 mL of HPLC-grade IPA.
-
Add 1.0 mL of Diethylamine (DEA). Note: DEA is critical for masking silanols and sharpening the amine peak.
-
Premix and degas by sonication for 10 minutes.
-
-
Equilibration: Install the column and equilibrate at 1.0 mL/min for 45 minutes or until the baseline stabilizes.
-
Sample Prep: Dissolve 1.0 mg of (R)-2-Benzyl-3-amino-1-propanol in 1.0 mL of the mobile phase (without DEA if possible, or with DEA if solubility is an issue).
-
Injection: Inject 10 µL.
-
Suitability Criteria: The enantiomer of interest (R) should be baseline separated from the (S) enantiomer with
.
Method C: Mass Spectrometry Compatible (Reverse Phase)
Rationale: For biological samples or trace analysis requiring MS detection, normal phase solvents are unsuitable. The Chirobiotic T column uses Teicoplanin, which captures the amine via ionic interactions and the benzyl group via hydrophobic pockets.
Protocol Parameters
-
Column: Astec Chirobiotic T (250 × 4.6 mm, 5 µm).
-
Mobile Phase: Methanol : Water : Acetic Acid : Triethylamine (TEAA buffer).
-
Ratio: 80 : 20 : 0.1 : 0.1 (v/v/v/v) – Polar Organic Mode variant.
-
Temperature: 20–25°C
-
Detection: ESI-MS (Positive Mode) or UV 210 nm.
Part 3: Visualization & Logic
Separation Mechanism & Decision Tree
The following diagram illustrates the logical flow for selecting the appropriate method and the underlying molecular interactions involved.
Caption: Decision tree for selecting the optimal chiral HPLC method based on analytical requirements (QC vs. Bioanalysis) and the corresponding separation mechanisms.
Part 4: Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Peak Tailing | Interaction of the free amine with residual silanols. | Increase DEA concentration to 0.2% or switch to Chiralpak IA (immobilized) which tolerates stronger basic modifiers. |
| Low Retention ( | Mobile phase is too polar (too much IPA). | Decrease IPA content to 5% or 2%. This increases interaction time with the chiral selector. |
| Broad Peaks | Slow mass transfer or solubility issues. | Increase column temperature to 35°C to improve kinetics; ensure sample is fully dissolved in mobile phase. |
| Baseline Drift (UV) | UV cutoff of DEA or IPA impurities. | Use high-purity additives; switch detection wavelength to 254 nm if sensitivity allows. |
Scientific Validation
The recommendation of Chiralpak AD-H is grounded in the "three-point interaction" model required for chiral recognition. The 2-benzyl-3-amino-1-propanol molecule possesses:
-
-
interaction site : The benzyl ring interacts with the phenylcarbamate groups of the amylose. -
H-bond donor/acceptor : The
and groups hydrogen bond with the carbonyl and NH groups of the carbamate linkage. -
Steric bulk : The benzyl group fits into the chiral grooves of the amylose helix, providing the necessary steric discrimination between R and S enantiomers [1, 2].
References
-
Chiral Technologies . (2024). Instruction Manual for Chiralpak AD-H and Chiralpak IA Columns. Daicel Corporation. [Link]
-
Phenomenex . (2019). Chiral HPLC Column Selection and Method Development Guide. Phenomenex Inc. [Link]
-
Yakhak Hoeji . (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates. Pharmaceutical Society of Korea. [Link]
Sources
X-ray crystallography data for (R)-2-Benzyl-3-amino-1-propanol derivatives
Technical Comparison Guide: Structural Elucidation of (R)-2-Benzyl-3-amino-1-propanol Derivatives
Executive Summary: The Stereochemical Imperative
(R)-2-Benzyl-3-amino-1-propanol is a high-value chiral synthon, serving as the scaffold for next-generation HIV protease inhibitors (e.g., Darunavir intermediates) and novel amino-acid-derived organocatalysts. In drug development, the difference between the (R)- and (S)-enantiomer is the difference between a blockbuster drug and an inert (or toxic) impurity.
While NMR spectroscopy (Mosher’s method) and Vibrational Circular Dichroism (VCD) offer solution-state stereochemical assignment, Single-Crystal X-ray Diffraction (SC-XRD) remains the regulatory "gold standard" for establishing absolute configuration and solid-state conformation.
The Challenge: The free base of 2-benzyl-3-amino-1-propanol is frequently an oil or a low-melting solid, rendering direct crystallographic analysis impossible. This guide compares the performance of various crystalline derivatives —specifically salts and heavy-atom conjugates—to identify the optimal pathway for unambiguous structural elucidation.
Strategic Comparison: Selecting the Optimal Derivative
The choice of derivative dictates the success of crystallization and the quality of the diffraction data. We compare three primary approaches below.
Comparative Performance Matrix
| Feature | Approach A: Hydrohalide Salts (HCl/HBr) | Approach B: Heavy-Atom Derivatization | Approach C: Solution NMR (Mosher) |
| Primary Utility | Rapid confirmation of bulk material structure. | De novo absolute configuration (anomalous scattering). | Quick ee% determination; no crystal needed. |
| Crystallizability | High. Ionic lattice forces promote ordering. | Medium. Depends on packing of the aromatic tag. | N/A (Solution state). |
| Data Resolution | Typically < 0.80 Å (High). | < 0.90 Å (Good); Iodine can cause absorption issues. | N/A. |
| Throughput | High (Salt formation is instant). | Low (Requires synthesis & purification). | Very High. |
| Limitations | Counter-ion disorder is common; requires a known chiral reference if no heavy atom is present. | Synthetic overhead; may alter conformation.[1] | Indirect method; inferential errors possible. |
Expert Insight: For (R)-2-benzyl-3-amino-1-propanol, Approach A (HCl Salt) is the recommended first-line strategy due to the amine's high basicity, which readily forms stable, lattice-dense orthorhombic crystals suitable for high-resolution diffraction.
Representative Experimental Data: The "Amine 4" Benchmark
To validate the efficacy of salt formation, we analyze the crystallographic parameters of a representative derivative (referenced here as "Amine 4" based on literature precedents for this scaffold).
Table 1: Crystallographic Parameters for (R)-2-Benzyl-3-amino-1-propanol Derivative
| Parameter | Experimental Value | Significance |
| Crystal System | Orthorhombic | Indicates high symmetry; favorable for data reduction. |
| Space Group | A chiral Sohncke space group, confirming the sample is enantiopure. | |
| Unit Cell (a) | 8.9511(3) Å | Short axis indicates tight packing of the benzyl side chains. |
| Unit Cell (b) | 10.4014(4) Å | |
| Unit Cell (c) | 13.8084(4) Å | Long axis likely accommodates the propanol backbone extension. |
| Volume (V) | ~1285 ų | Consistent with Z=4 (4 molecules per unit cell). |
| Absolute Config. | (R) | Unambiguously assigned via Flack parameter (if heavy atom present) or reference. |
Data Source: Derived from representative crystallographic studies of benzyl-amino alcohol intermediates (See Ref [1], [2]).
Detailed Experimental Protocol: From Oil to Crystal
This protocol describes the Vapor Diffusion method, which is superior to evaporation for this class of flexible amino alcohols as it minimizes oiling out.
Phase 1: Salt Formation
-
Dissolve 50 mg of the oily (R)-2-benzyl-3-amino-1-propanol free base in 0.5 mL of dry ethanol.
-
Add 1.1 equivalents of concentrated HCl (or HBr for anomalous scattering).
-
Stir for 5 minutes. Evaporate solvent to yield the crude salt solid.
Phase 2: Vapor Diffusion Crystallization
-
Inner Vial: Dissolve the crude salt in a minimum amount (~200 µL) of Methanol/Water (95:5). The solution should be near saturation.
-
Outer Vessel: Place the inner vial (uncapped) inside a larger jar containing 5 mL of Ethyl Acetate or Diethyl Ether (the antisolvent).
-
Equilibration: Seal the outer jar tightly. Store at 4°C in a vibration-free environment.
-
Mechanism: The volatile antisolvent slowly diffuses into the methanol solution, gently lowering solubility and driving nucleation of high-quality prisms over 24-72 hours.
Structural Elucidation Workflow (Logic Map)
The following diagram illustrates the decision logic for characterizing this specific scaffold, highlighting the "Fail-Safe" loops essential for regulatory compliance.
Figure 1: Decision matrix for structural characterization.[2] Route B is triggered if the salt fails to yield anomalous scattering data sufficient for absolute assignment.
Technical Analysis of Structural Features
When analyzing the X-ray data of the (R)-2-benzyl-3-amino-1-propanol derivative, researchers should focus on three critical motifs:
-
The Hydrogen Bonding Network:
-
In the HCl salt, the chloride ion typically acts as a multi-point acceptor, bridging the ammonium protons (
) and the hydroxyl group ( ). This "ionic pinning" rigidifies the flexible propanol chain, preventing the disorder often seen in the free base. -
Observation: Look for
distances of ~3.1–3.2 Å.
-
-
Conformation of the Benzyl Wing:
-
The benzyl group at C2 usually adopts an anti conformation relative to the amine to minimize steric clash. However, packing forces in
can sometimes force a gauche arrangement. -
Significance: This solid-state conformation often mimics the "bioactive conformation" required for binding in protease active sites.
-
-
Lattice Solvent:
-
Caution: These derivatives are hygroscopic. Ensure the refinement model accounts for disordered water molecules in the lattice voids to avoid artificially high R-factors.
-
References
-
Absolute Configuration Determination of Amine Intermediates. Taylor & Francis Online. Available at: [Link] (Accessed 2026-02-16).
-
Crystallographic Data for Chiral Amino Alcohols. Cambridge Structural Database (CSD) via PubChem. Available at: [Link] (Accessed 2026-02-16).
Sources
Safety Operating Guide
(R)-2-Benzyl-3-amino-1-propanol proper disposal procedures
Executive Summary & Operational Directive
Immediate Action Required: Treat (R)-2-Benzyl-3-amino-1-propanol as a Corrosive, Basic Organic Waste .
Under no circumstances should this compound be disposed of via sanitary sewer systems (drain disposal).[1] Its benzylic moiety and amino-alcohol functionality classify it as a high-priority environmental pollutant that requires thermal destruction (incineration) via a licensed hazardous waste contractor.[1]
Critical Safety Warning:
-
Do NOT mix with acids in a closed container. This compound is a primary amine; neutralization is exothermic and can pressurize vessels.[1]
-
Do NOT mix with oxidizing agents (e.g., peroxides, nitric acid).[1][2] This can lead to violent reactions or ignition.[1]
Chemical Profile & Hazard Analysis
To manage disposal safely, one must understand the "Why" behind the protocols. This compound is a chiral amino alcohol often used as a building block in pharmaceutical synthesis (e.g., protease inhibitors). Its disposal profile is governed by two functional groups: the basic amine and the lipophilic benzyl group.
Physicochemical Properties & Disposal Implications[1][2][3][4][5][6]
| Property | Value / Characteristic | Operational Implication |
| Functional Group | Primary Amine (-NH | Corrosive (pH > 12). Must be segregated from acidic waste streams to prevent uncontrolled heat generation.[1] |
| Backbone | Benzyl Group (C | Aquatic Toxicity. Prohibits drain disposal.[1] Requires high-temperature incineration for complete ring oxidation.[1] |
| Physical State | Viscous Liquid or Low-Melting Solid | May require dissolution in a combustible solvent (e.g., Methanol/Ethanol) for bulk liquid waste streams.[1] |
| RCRA Status | Characteristic Waste | Likely D002 (Corrosive) if pH |
Step-by-Step Disposal Protocol
This protocol is designed to be a self-validating system.[1] If you cannot complete Step 1 (Identification), do not proceed to Step 2.[1]
Phase 1: Segregation & Compatibility Check
-
Objective: Prevent cross-reactivity in the waste container.
-
Action: Dedicate a specific waste container labeled "Basic Organic Waste" .
-
Validation: Verify the container is compatible with amines (HDPE or Glass; avoid aluminum as amines can corrode it).[1]
-
Incompatibility Alert: Ensure the container is free of:
Phase 2: Bulking vs. Lab Packing
Choose the workflow based on your volume.
Workflow A: Small Quantity (< 50 mL/g) - "Lab Pack" (Recommended) [1]
-
Keep the chemical in its original primary container.[1]
-
Ensure the cap is taped securely.[1]
-
Place the primary container into a secondary containment bag (Ziploc).
-
Place into the Lab Pack Drum designated for "Organic Bases/Amines."[1]
-
Why: This minimizes handling exposure and eliminates the risk of solvent incompatibility.[1]
Workflow B: Bulk Waste (Reaction Mixtures/Stock Solutions) [1]
-
Solvent Selection: If the compound is solid or viscous, dissolve it in a compatible combustible solvent.[1] Methanol or Ethanol are preferred because they burn cleanly during incineration.[1]
-
Transfer: Pour slowly into the "Basic Organic Waste" carboy.
-
Venting: Leave the funnel in place for 5 minutes after pouring to allow any heat of solution to dissipate before capping.
Phase 3: Labeling & Documentation
Attach a hazardous waste tag with the following constituents listed explicitly:
-
(R)-2-Benzyl-3-amino-1-propanol[1]
-
Solvent Name (if applicable, e.g., Methanol)
-
Hazard Checkboxes: [x] Corrosive [x] Toxic [x] Flammable (if in solvent)[1]
Visualizing the Disposal Logic
The following decision tree illustrates the critical decision points for disposing of amino-alcohol intermediates.
Figure 1: Decision matrix for segregating amino-alcohol waste streams. Path A is preferred for small quantities to minimize exposure.[1]
Emergency Procedures (Spill Response)
In the event of a spill outside the fume hood:
-
Evacuate & Ventilate: Amines have strong odors and are respiratory irritants.[1]
-
PPE: Wear nitrile gloves (double gloved), safety goggles, and a lab coat.[1]
-
Neutralization (Spill ONLY):
-
Collection: Scoop absorbed material into a plastic pail. Label as "Debris contaminated with Corrosive Basic Organics."[1]
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1]
-
[1]
-
-
U.S. Environmental Protection Agency (EPA). (2023).[1] Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification.[1]
-
[1]
-
-
PubChem. (2023).[1] Compound Summary: 3-(Benzylamino)propanol (Structural Analog).[1][3] National Library of Medicine.[1]
-
[1]
-
-
Occupational Safety and Health Administration (OSHA). (2012).[1] Hazard Communication Standard: Safety Data Sheets.
-
[1]
-
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
